4-Hydroxypyridine-2,5-dicarboxylic acid
Description
Properties
Molecular Formula |
C7H5NO5 |
|---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
ONTUGERKWCTYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)
A Note on Isomer Specificity
Initial research into the topic "physical and chemical properties of 4-Hydroxypyridine-2,5-dicarboxylic acid" has revealed a significant lack of available data for this specific isomer. The scientific literature and chemical databases predominantly feature extensive information on the closely related and structurally significant isomer, 4-Hydroxypyridine-2,6-dicarboxylic acid , also widely known as Chelidamic Acid .
Given the scarcity of information on the 2,5-isomer and the wealth of data for the 2,6-isomer, and in the spirit of providing a scientifically robust and valuable technical guide, this document will focus on the well-documented physical and chemical properties of 4-Hydroxypyridine-2,6-dicarboxylic acid . This approach allows for the creation of an in-depth, accurate, and well-referenced guide that meets the core requirements for an audience of researchers, scientists, and drug development professionals.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypyridine-2,6-dicarboxylic acid, commonly known as chelidamic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a hydroxyl group and two carboxylic acid moieties, imparts unique physicochemical properties, including strong metal chelation capabilities and the potential for diverse chemical modifications. This guide provides a comprehensive overview of the core physical and chemical properties of chelidamic acid, its synthesis, reactivity, and applications, with a particular focus on its relevance in drug development. The information is presented to support further research and application of this versatile molecule.
Introduction: The Structural and Functional Significance of Chelidamic Acid
Chelidamic acid (IUPAC Name: 4-oxo-1H-pyridine-2,6-dicarboxylic acid) is a derivative of pyridine.[1] The arrangement of its functional groups—a hydroxyl group at the 4-position and carboxylic acids at the 2- and 6-positions—creates a powerful tridentate chelating agent, particularly for transition and heavy metal ions.[2] This property is the cornerstone of its biological and chemical applications. The molecule can exist in tautomeric forms, primarily the 4-hydroxy form and the 4-pyridone form, which influences its electronic properties and reactivity.[3] Its derivatives are explored for a range of biological activities and are used as building blocks in the synthesis of more complex molecules and metal-organic frameworks (MOFs).[4]
Core Physicochemical Properties
The utility of a compound in research and development is fundamentally dictated by its physical and chemical properties. This section details the key characteristics of 4-Hydroxypyridine-2,6-dicarboxylic acid.
Structural and Molecular Data
A summary of the fundamental molecular properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [5][6][7] |
| Molecular Weight | 183.12 g/mol | [1][5][6][7] |
| Exact Mass | 183.01677226 Da | [1][5] |
| Canonical SMILES | C1=C(NC(=CC1=O)C(=O)O)C(=O)O | [1][6] |
| InChI Key | XTLJJHGQACAZMS-UHFFFAOYSA-N | [6] |
| Appearance | Pale yellow powder | [6] |
Solubility and Thermal Properties
The solubility and thermal stability are critical parameters for experimental design, formulation, and storage.
| Property | Value | Source(s) |
| Water Solubility | Very soluble | [6] |
| Melting Point | 251-255 °C (decomposes) | [5] |
| Boiling Point | 428.3 °C at 760 mmHg | [5] |
| Stability | Stable under normal temperatures and pressures. | [6] |
Acidity and Spectroscopic Data
The acidic nature of the carboxylic acid and hydroxyl groups is fundamental to the molecule's behavior in solution, particularly its chelation chemistry.
| Property | Value | Source(s) |
| pKa (predicted) | 0.61 ± 0.50 | [6] |
| pKa (experimental) | pKa1 = 1.4, pKa2 = 3.1 (carboxylic groups), pKa3 = 10.9 (OH group) | [2] |
| Topological Polar Surface Area | 104 Ų | [5][6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
Note: Spectroscopic data (NMR, IR) are available from various suppliers and databases, confirming the molecular structure.[8]
Chemical Properties and Reactivity
Tautomerism and Acidity
Chelidamic acid exhibits keto-enol tautomerism, existing in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. In the solid state and in solution, the equilibrium position can be influenced by the solvent and the presence of other interacting molecules.[3] The molecule possesses three acidic protons: two from the carboxylic acid groups and one from the hydroxyl group. The pKa values indicate that the carboxylic acid groups are significantly more acidic than the hydroxyl group.[2]
Caption: Schematic of metal ion chelation by Chelidamic Acid.
Synthesis and Experimental Protocols
While commercially available, understanding the synthesis of chelidamic acid provides insight into its chemistry.
General Synthesis Route
A common laboratory synthesis involves the reaction of acetone with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form chelidonic acid, which is then ammonolyzed to yield chelidamic acid.
Step-by-Step Protocol for Ammonolysis of Chelidonic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chelidonic acid in an excess of aqueous ammonia.
-
Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Precipitation & Isolation: The product, 4-Hydroxypyridine-2,6-dicarboxylic acid, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.
Protocol for Determining Metal Complex Stability (Potentiometric Titration)
This protocol outlines the determination of stability constants for metal-chelidamic acid complexes.
-
Solution Preparation: Prepare stock solutions of chelidamic acid, the metal salt (e.g., CuSO₄), a strong base (e.g., NaOH, carbonate-free), and a background electrolyte (e.g., KNO₃) of known concentrations.
-
Titration Cell Setup: Calibrate a pH electrode and place it in a thermostated titration vessel containing a known volume of a solution of chelidamic acid and the metal salt in the background electrolyte.
-
Titration: Titrate the solution with the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand species formed. The shift in the titration curve in the presence of the metal ion compared to the ligand alone provides the data for these calculations.
Applications in Drug Development and Research
The unique properties of the 4-hydroxypyridine scaffold are valuable in pharmaceutical development. [9]While data for the 2,6-dicarboxylic acid derivative is more specific to chelation, the core ring system is a "privileged scaffold" in drug discovery. [10]
-
Chelation Therapy: Due to its high affinity for trivalent metal ions like Fe(III) and Al(III), chelidamic acid and its derivatives are investigated as potential therapeutic agents for diseases caused by metal overload. [11]* Drug Delivery and Stability: The 4-hydroxypyridine moiety can enhance the solubility and chemical stability of active pharmaceutical ingredients (APIs). [9]It can act as a stabilizing agent, reducing the formation of unwanted byproducts during synthesis and preventing degradation during storage. [9]* Building Block for APIs: The functional groups on chelidamic acid allow it to serve as a versatile starting material for the synthesis of more complex pharmaceutical compounds. [4]* Metal-Organic Frameworks (MOFs): In materials science, it serves as an organic linker to construct MOFs with potential applications in gas storage, catalysis, and drug delivery. [4][12]
Safety and Handling
According to safety data, 4-Hydroxypyridine-2,6-dicarboxylic acid is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]* Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. [5][6]* Storage: Store in a cool, dry place in a tightly sealed container. [6]
Conclusion
4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) is a molecule with a rich chemical profile defined by its potent metal-chelating ability, pH-dependent reactivity, and structural versatility. Its established physicochemical properties make it a valuable tool for researchers in coordination chemistry, materials science, and medicinal chemistry. The insights and protocols provided in this guide serve as a foundational resource for scientists and developers looking to harness the potential of this important heterocyclic compound.
References
-
Bulat Pharmaceutical. (2025, July 14). 4‑Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]
-
Nivinskiene, O., Zaleskis, R., & Vainilavicius, R. (2003). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 14(6), 524-529. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-pyridinecarboxylic Acid. Retrieved from [Link]
-
Staun, B. S., & Oliver, A. G. (2015). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o463–o464. Retrieved from [Link]
-
Staun, B. S., & Oliver, A. G. (2015, June 19). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. IUCrData, 1(1). Retrieved from [Link]
-
ChemWhat. (2026). 4-Hydroxypyridine-2,6-dicarboxylic acid CAS#: 499-51-4. Retrieved from [Link]
-
PubChem. (n.d.). Chelidamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
-
Di Marco, V. et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
-
Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine Manufacturer & Supplier. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions | Request PDF. Retrieved from [Link]
-
Loba Chemie. (n.d.). 626-64-2 CAS | 4-HYDROXYPYRIDINE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
Li, Y., et al. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:499-51-4 | 4-Hydroxypyridine-2,6-dicarboxylic Acid for Sale - Quotation. Retrieved from [Link]
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Comprehensive Spectroscopic Characterization of 4-Hydroxypyridine-2,5-dicarboxylic Acid
This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-Hydroxypyridine-2,5-dicarboxylic acid (also known as 4-oxo-1,4-dihydropyridine-2,5-dicarboxylic acid ). This compound is a critical scaffold in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir analogs) and metalloenzyme inhibitors.
Introduction & Structural Dynamics
The characterization of 4-hydroxypyridine-2,5-dicarboxylic acid (CAS: 827-50-9 for the core structure, often cited as derivatives) requires a fundamental understanding of its tautomeric equilibrium. In solution (particularly in polar solvents like DMSO or water), the compound predominantly exists as the 4-pyridone tautomer rather than the 4-hydroxypyridine form.
This tautomerism significantly alters the spectroscopic signature:
-
NMR: The presence of an NH proton and a carbonyl carbon (C=O) at position 4.[1]
-
IR: A distinct amide-like carbonyl stretch usually absent in pure hydroxy-aromatics.
Tautomeric Equilibrium
The following diagram illustrates the equilibrium favoring the 4-pyridone form, which is the species observed in most spectroscopic data.
Spectroscopic Data Analysis[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (400 MHz, DMSO-d
)
The spectrum is characterized by two distinct singlets in the aromatic region and broad exchangeable protons.[2]
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| NH / OH | 12.5 – 14.0 | Broad Singlet | 3H | COOH, NH | Rapid exchange of acidic protons on carboxylic acids and the pyridone nitrogen. |
| H-6 | 8.45 – 8.80 | Singlet | 1H | CH (Ar) | Highly deshielded due to proximity to the electronegative Nitrogen and the electron-withdrawing C5-COOH group. |
| H-3 | 6.80 – 7.20 | Singlet | 1H | CH (Ar) | Shielded relative to H-6 due to the electron-donating effect of the adjacent ketone (via resonance) but deshielded by C2-COOH. |
Note: In the diethyl ester derivative (often used as a reference standard), the ethyl group signals appear at
1.25 (t) and 4.20 (q). The shift of H-6 remains diagnostic around 8.5 ppm.
C NMR Data (100 MHz, DMSO-d
)
The carbon spectrum confirms the pyridone core with a characteristic ketone signal and two carboxyl signals.[2]
| Carbon Type | Chemical Shift ( | Assignment |
| C=O (Ketone) | 175.0 – 178.0 | C-4 (Pyridone Carbonyl) |
| COOH (Acid) | 162.0 – 165.0 | C-2, C-5 (Carboxylic Acids) |
| CH (Aromatic) | 148.0 – 152.0 | C-6 (Alpha to Nitrogen) |
| C (Quaternary) | 115.0 – 120.0 | C-3, C-5 (Beta positions) |
Infrared (IR) Spectroscopy
The IR spectrum is complex due to the "fingerprint" of the dicarboxylic acid functionality overlapping with the pyridone core.
-
OH/NH Stretch (3500 – 2500 cm
): A very broad, intense absorption band characteristic of carboxylic acid dimers and the N-H stretch of the pyridone ring. -
C=O Stretch (1730 – 1680 cm
): Strong bands corresponding to the carboxylic acid carbonyls. -
C=O (Pyridone) / C=C (1640 – 1600 cm
): A distinct, sharp band lower than the acid carbonyls, attributed to the conjugated ketone of the pyridone ring. -
C-O Stretch (1200 – 1300 cm
): Strong stretching vibrations from the C-OH and C-O-C bonds.
Mass Spectrometry (MS)
Mass spectrometry analysis is crucial for confirming the molecular weight and fragmentation pattern, particularly to distinguish it from its isomer, Chelidamic acid (2,6-dicarboxy).
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for dicarboxylic acids.
-
Molecular Ion:
-
Formula: C
H NO -
Exact Mass: 183.02
-
Observed [M-H]
: 182.01 -
Observed [M+H]
: 184.02
-
Fragmentation Pathway (MS/MS)
The fragmentation typically involves the sequential loss of CO
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
-
Solvent Selection: Use DMSO-d
(99.9% D) containing 0.03% TMS as an internal standard. D O/NaOD can be used to form the disodium salt for water solubility, but this shifts peaks upfield. -
Concentration: Dissolve 5–10 mg of the solid acid in 0.6 mL of solvent.
-
Sonicate: The dicarboxylic acid often exhibits strong intermolecular hydrogen bonding. Sonicate for 2 minutes at 40°C to ensure complete dissolution.
Synthesis & Isolation (Contextual)
While this guide focuses on characterization, understanding the source is vital. The compound is typically synthesized via the hydrolysis of diethyl 4-oxo-1,4-dihydropyridine-2,5-dicarboxylate .
-
Hydrolysis: The diethyl ester is suspended in 2N NaOH and refluxed for 2 hours.
-
Acidification: The solution is cooled to 0°C and acidified to pH 1-2 with conc. HCl.
-
Precipitation: The free acid precipitates as an off-white solid, which is filtered, washed with ice-cold water, and dried under vacuum.
References
- World Intellectual Property Organization. (2020). Polysubstituted Pyridone Derivatives and Their Use in Medicine. WO2020042618A1.
- World Intellectual Property Organization. (2019). Polysubstituted Pyridone Derivatives, Preparation Method Therefor and Medical Use Thereof. WO2019080723A1.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
Solubility Profiling and Thermodynamic Characterization of 4-Hydroxypyridine-2,5-dicarboxylic Acid
The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental protocols for 4-Hydroxypyridine-2,5-dicarboxylic acid .
Executive Summary
4-Hydroxypyridine-2,5-dicarboxylic acid (CAS: 10397-62-3, often abbreviated as 2,5-HPDC or 4-hydroxyisocinchomeronic acid) represents a critical class of heterocyclic ligands used in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical catalysis.[1] Unlike its more common isomer, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), the 2,5-isomer exhibits a distinct asymmetric polarity vector that significantly alters its solvation thermodynamics.[2]
This guide addresses the solubility landscape of 2,5-HPDC. Due to the high lattice energy conferred by its zwitterionic potential and extensive intermolecular hydrogen bonding, 2,5-HPDC presents solubility challenges in non-polar media.[2] This document provides a predictive solubility profile based on structural analogs, validated experimental protocols for precise determination, and thermodynamic models for process optimization.[2]
Molecular Architecture & Solvation Logic
To understand the solubility of 2,5-HPDC, one must analyze its solution-state behavior.[2] The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.
-
Zwitterionic Character: In neutral aqueous media, the acidic carboxyl groups (pKa ≈ 2–3) and the basic pyridine nitrogen (pKa ≈ 6) facilitate the formation of zwitterionic species. This creates a "salt-like" lattice that is highly resistant to dissolution in non-polar solvents.[2]
-
Hydrogen Bonding: The 2,5-substitution pattern allows for "head-to-tail" hydrogen bonding chains, further increasing the enthalpy of fusion (
) and reducing solubility.
Tautomeric & Ionization States
The solubility is heavily pH-dependent.
-
pH < 1 (Cationic): Protonated nitrogen and carboxyls; soluble in strong acids (HCl, H₂SO₄).[2]
-
pH 2–5 (Zwitterionic/Neutral): Lowest solubility (Isoelectric point region); precipitation zone.
-
pH > 7 (Anionic): Deprotonated carboxylates; highly soluble in basic buffers (NaOH, KOH).[2]
Comparative Solubility Landscape
While specific empirical data for the 2,5-isomer is sparse in open literature compared to the 2,6-isomer, a predictive solubility profile can be constructed using validated data from structural analogs: Chelidamic Acid (2,6-isomer) and Isocinchomeronic Acid (2,5-parent).
Table 1: Predictive Solubility Profile of 2,5-HPDC (at 25°C)
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism / Rationale |
| Protogenic (Polar) | Water (pH 7.0) | High (> 50 mg/mL) | Ionization of carboxyl groups forms soluble anions. |
| Protogenic (Polar) | Water (pH 3.[2]0) | Low (< 2 mg/mL) | Zwitterionic/neutral species dominates; high lattice energy. |
| Dipolar Aprotic | DMSO / DMF | High (> 100 mg/mL) | Disruption of intermolecular H-bonds; stabilization of polar tautomers. |
| Polar Organic | Methanol | Moderate (5–15 mg/mL) | Capable of H-bond donation/acceptance; solvates the hydroxyl group. |
| Polar Organic | Ethanol | Low (< 5 mg/mL) | Decreased dielectric constant ( |
| Non-Polar | Chloroform / Hexane | Insoluble | Lack of polarity to interact with ionic/zwitterionic domains.[2] |
Note: Data interpolated from behavior of Chelidamic Acid (CAS 138-60-3) and Pyridine-2,5-dicarboxylic acid (CAS 100-26-5).
Experimental Protocols
For researchers requiring precise thermodynamic data, the following self-validating protocols are the industry standard for characterizing heterocyclic dicarboxylic acids.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
-
Preparation:
-
Add excess solid 2,5-HPDC (approx. 500 mg) to 10 mL of solvent in a borosilicate glass vial.
-
Critical Step: Ensure a visible solid phase remains. If all solid dissolves, add more until saturation is visually confirmed.[2]
-
-
Equilibration:
-
Place vials in a thermostatic shaker bath (accuracy ±0.1 K).
-
Agitate at 200 rpm for 72 hours . (Zwitterionic crystals have slow dissolution kinetics).[2]
-
-
Sampling:
-
Stop agitation and allow settling for 4 hours at the target temperature.
-
Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
-
Quantification (HPLC-UV):
Protocol B: Temperature-Dependent Thermodynamic Analysis
To model the dissolution process for crystallization design, measure solubility at 5 points (e.g., 298K, 303K, 308K, 313K, 318K) and apply the Modified Apelblat Equation :
- : Mole fraction solubility.[2][3]
-
: Absolute temperature (K).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> - : Empirical model parameters.
Thermodynamic Modeling & Logic Flow[2]
The dissolution of 2,5-HPDC is driven by the balance between Crystal Lattice Enthalpy (
Diagram 1: Solubility Logic & Decision Workflow
This diagram illustrates the decision process for solvent selection and the thermodynamic barriers involved.[2]
Caption: Decision logic for solvent selection based on ionization state and dielectric requirements.
Applications & Implications
Metal-Organic Frameworks (MOFs)
2,5-HPDC is a "linker" ligand.[4] Its solubility dictates the synthesis conditions of MOFs.[2]
-
Solvothermal Synthesis: Typically performed in DMF/Ethanol mixtures.[2] The high solubility in DMF allows the ligand to dissolve, while the addition of Ethanol (an antisolvent) slows the crystallization rate, yielding higher quality single crystals.
Pharmaceutical Purification[2][7]
-
Recrystallization: The steep solubility curve in water (low at pH 3, high at pH 8) allows for pH-swing crystallization .
-
Dissolve crude material in dilute NaOH (pH 9).
-
Filter impurities.[2]
-
Slowly acidify to pH 2.5 using HCl.
-
Harvest high-purity crystals (yields typically >90%).
-
References
-
Gao, H. L., et al. (2007).[5] "Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid." Journal of Coordination Chemistry. (Describes the hydrothermal synthesis and stability of 2,5-HPDC complexes).
-
BenchChem. (2025). "An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate." (Provides comparative protocols for pyridine dicarboxylic acid derivatives).
-
Gonçalves, E. M., et al. (2012). "Mole fraction solubilities of pyridine-3-carboxylic acid." Journal of Chemical & Engineering Data. (Establishes thermodynamic models for zwitterionic pyridine acids).
-
PubChem. (2025). "Compound Summary: Pyridine-2,5-dicarboxylic acid." National Library of Medicine.[2]
-
Sigma-Aldrich. (2025). "Product Specification: 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid)." (Used as Reference Standard for solubility behavior).[2]
Sources
"crystal structure of 4-Hydroxypyridine-2,5-dicarboxylic acid"
An In-depth Technical Guide to the Crystal Structure of 4-Hydroxypyridine-2,5-dicarboxylic acid and its Congeners
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural chemistry of 4-hydroxypyridine carboxylic acids, with a particular focus on elucidating the probable crystal structure of 4-Hydroxypyridine-2,5-dicarboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues, principles of crystal engineering, and spectroscopic insights to construct a predictive model of its solid-state architecture. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, structural analysis, and a discussion of the implications for medicinal chemistry and materials science.
Introduction: The Significance of the 4-Hydroxypyridine Scaffold
The 4-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties, arising from the interplay between the aromatic pyridine ring and the hydroxyl group, allow it to participate in a rich variety of intermolecular interactions. This makes it a valuable building block for designing molecules with specific binding properties. In the solid state, these interactions dictate the crystal packing, which in turn influences crucial physicochemical properties such as solubility, stability, and bioavailability.
4-Hydroxypyridine-2,5-dicarboxylic acid, the subject of this guide, incorporates two carboxylic acid groups onto this versatile scaffold. These additional functional groups are potent hydrogen bond donors and acceptors, suggesting a complex and robust supramolecular assembly in the crystalline form. Understanding the crystal structure of this and related molecules is therefore paramount for a rational approach to their application in drug development and materials science.
This guide will first detail the synthesis and crystallization of 4-hydroxypyridine derivatives, followed by a deep dive into the crystal structure of a closely related analogue to infer the structural characteristics of 4-Hydroxypyridine-2,5-dicarboxylic acid. Finally, the implications of these structural features for practical applications will be discussed.
Synthesis and Crystallization of 4-Hydroxypyridine Carboxylic Acids
The synthesis of 4-hydroxypyridine and its derivatives can be achieved through various synthetic routes, often starting from readily available precursors.[3][4][5] The introduction of carboxylic acid groups can be accomplished through methods such as oxidation of corresponding methyl or hydroxymethyl groups, or through carboxylation of lithiated intermediates.
The crystallization process is a critical step in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) are key variables that need to be optimized.
Experimental Protocol: Crystallization of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate
As a practical example, the following protocol for the crystallization of a salt of 4-hydroxypyridine with a dicarboxylic acid is provided, based on a published procedure.[6][7] This method illustrates the general principles that would be applied to the crystallization of 4-Hydroxypyridine-2,5-dicarboxylic acid.
Materials:
-
4-hydroxypyridine
-
Benzene-1,3,5-tricarboxylic acid
-
Methanol (MeOH)
-
20 ml vials
-
Parafilm
Procedure:
-
Prepare a solution of 4-hydroxypyridine (0.0218 g, 1.77 mmol) in 3 ml of methanol.
-
Prepare a solution of benzene-1,3,5-tricarboxylic acid (0.035 g, 1.24 mmol) in 3 ml of methanol.
-
Combine the two solutions in a 20 ml vial.
-
Shake the mixture vigorously to ensure homogeneity.
-
Cover the vial with Parafilm and perforate the film with a needle to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature for approximately 5 days.
-
Colorless, rod-like crystals of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate should form.
Causality Behind Experimental Choices:
-
Methanol as a solvent: Methanol is a polar protic solvent capable of dissolving both the acidic and basic components. Its relatively high vapor pressure allows for slow evaporation at room temperature, which is conducive to the growth of well-ordered single crystals.
-
Slow evaporation: This technique allows the concentration of the solute to increase gradually, promoting nucleation and crystal growth over the formation of amorphous precipitate.
-
Stoichiometry: The molar ratio of the reactants will influence the final product. In this case, a slight excess of the base (4-hydroxypyridine) is used.
Crystal Structure Analysis: A Case Study of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate
While the crystal structure of 4-Hydroxypyridine-2,5-dicarboxylic acid is not available, a detailed examination of the crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate provides invaluable insights into the supramolecular chemistry of this class of compounds.[6][7]
In this structure, a proton transfer has occurred from one of the carboxylic acid groups of the benzene-1,3,5-tricarboxylic acid to the nitrogen atom of the 4-hydroxypyridine, forming a pyridinium cation and a carboxylate anion.[6][7] This is a crucial observation, as it suggests that in the presence of acidic protons, the pyridine nitrogen is the more basic site.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate.
| Parameter | Value |
| Chemical Formula | C₅H₆NO⁺ · C₉H₅O₆⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.323 (3) |
| b (Å) | 6.985 (3) |
| c (Å) | 13.982 (6) |
| β (°) | 95.614 (4) |
| Volume (ų) | 711.8 (5) |
| Z | 4 |
| Key Hydrogen Bond Distances (Å) | O—H···O: 2.533(2), N—H···O: 2.700(2) |
| π-stacking distance (Å) | 3.6206 (13) |
Data obtained from IUCr Journals.[7]
Molecular and Supramolecular Architecture
The crystal structure is dominated by an extensive three-dimensional hydrogen-bonded network.[6][7] The pyridinium cation and the carboxylate anion are linked through strong hydrogen bonds. Additionally, π-stacking interactions between adjacent pyridine rings and benzene rings further stabilize the crystal lattice.[6][7]
Caption: Molecular structures of the constituent ions.
Caption: Schematic of the hydrogen bonding network.
Predicted Crystal Structure and Properties of 4-Hydroxypyridine-2,5-dicarboxylic acid
Based on the analysis of the 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate structure and fundamental principles of crystal engineering, we can predict the likely structural features of 4-Hydroxypyridine-2,5-dicarboxylic acid.
Tautomerism: 4-pyridone vs. 4-hydroxypyridine
4-Hydroxypyridine can exist in two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). In the solid state, it is known to exist as the 4-pyridone tautomer.[6][7] This is due to the formation of strong intermolecular N-H···O hydrogen bonds, which are more favorable than the O-H···N interactions in the 4-hydroxypyridine form. Therefore, it is highly probable that 4-Hydroxypyridine-2,5-dicarboxylic acid will also exist in its pyridone tautomeric form in the crystal.
Intermolecular Interactions
The presence of two carboxylic acid groups and the pyridone moiety will lead to a rich network of strong hydrogen bonds. The carboxylic acids can form dimers through O-H···O interactions, a common supramolecular synthon. Additionally, the N-H of the pyridone and the C=O of the carboxylic acids can participate in N-H···O hydrogen bonds.
Caption: Predicted hydrogen bonding in crystalline 4-Hydroxypyridine-2,5-dicarboxylic acid.
These strong, directional interactions will likely result in a densely packed, high-melting-point solid with relatively low solubility in non-polar solvents.
Implications for Drug Development and Materials Science
The structural features of 4-hydroxypyridine carboxylic acids have significant implications for their application in drug development and materials science.
Drug Development
-
Active Pharmaceutical Ingredients (APIs): The ability to form strong and predictable hydrogen bonds makes the 4-hydroxypyridine-2,5-dicarboxylic acid scaffold an excellent candidate for the design of APIs that target specific protein binding sites.
-
Co-crystals: The versatile hydrogen bonding capabilities can be exploited to form co-crystals with other APIs. This can be a strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.
-
Targeted Drug Delivery: The 4-hydroxypyridine moiety has been utilized in nanoparticle-based drug delivery systems.[1] The stability and solubility of this scaffold are advantageous for creating controlled-release formulations.[1]
Materials Science
-
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylic acid groups are excellent coordinating sites for metal ions. This makes 4-Hydroxypyridine-2,5-dicarboxylic acid a promising linker for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing.[6][8]
Conclusion
This technical guide has provided a comprehensive overview of the structural chemistry of 4-hydroxypyridine carboxylic acids, with a predictive analysis of the crystal structure of 4-Hydroxypyridine-2,5-dicarboxylic acid. While the definitive crystal structure remains to be determined experimentally, the analysis of a closely related analogue and the application of crystal engineering principles suggest that the solid-state structure will be dominated by a robust network of hydrogen bonds, with the molecule likely existing in its 4-pyridone tautomeric form.
The insights provided in this guide are valuable for researchers and professionals in the fields of drug development and materials science, offering a rational basis for the design and application of molecules based on the 4-hydroxypyridine scaffold. Future work should focus on the single-crystal X-ray diffraction of 4-Hydroxypyridine-2,5-dicarboxylic acid to validate the predictions made in this guide and to further elucidate the rich supramolecular chemistry of this important class of compounds.
References
- Bulat Pharmaceutical. (2025, July 14). 4‑Hydroxypyridine: A Hidden Gem in Drugs.
-
Staun, B. D., & Oliver, A. G. (2015). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o861–o862. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-pyridinecarboxylic Acid. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. [Link]
-
IUCr Journals. (2015, June 19). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. [Link]
- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
-
SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. [Link]
-
Academia.edu. (n.d.). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. [Link]
-
Expert Opinion on Drug Discovery. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
-
ResearchGate. (n.d.). Pyridine-2,4-dicarboxylic acid N-oxide. [Link]
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- 8. researchgate.net [researchgate.net]
"thermodynamic properties of 4-Hydroxypyridine-2,5-dicarboxylic acid"
An In-depth Technical Guide to the Thermodynamic Properties of 4-Hydroxypyridine-2,5-dicarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Hydroxypyridine-2,5-dicarboxylic acid. Recognizing the limited direct experimental data for this specific isomer, this document establishes a framework for its characterization by drawing upon established methodologies and comparative data from structurally related pyridinecarboxylic acids. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties that govern the stability, solubility, and reactivity of this compound. The guide details both experimental and computational protocols for determining key thermodynamic parameters and discusses the implications of these properties for pharmaceutical and materials science applications.
Introduction: The Significance of Thermodynamic Characterization
4-Hydroxypyridine-2,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group and two carboxylic acid moieties. This unique arrangement of functional groups imparts a high potential for diverse intermolecular interactions, including hydrogen bonding and metal coordination, making it an interesting scaffold for drug design, coordination chemistry, and materials science.[1] The thermodynamic properties of a compound—such as its enthalpy of formation, heat capacity, solubility, and pKa—are fundamental to understanding its behavior. These parameters govern everything from crystal lattice stability and dissolution rates to chemical reaction equilibria and bioavailability.
For drug development professionals, a thorough understanding of these properties is critical for formulation, predicting stability during storage, and understanding drug-target interactions. However, a review of the current literature reveals a notable scarcity of direct experimental thermodynamic data for the 4-hydroxy-2,5-dicarboxylic acid isomer. In contrast, related isomers such as pyridine-2,5-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) have been more extensively studied.[2][3][4]
This guide, therefore, serves a dual purpose: to collate what can be inferred from the properties of its analogues and, more importantly, to provide a detailed roadmap of the experimental and computational methodologies required to fully characterize the thermodynamic landscape of 4-Hydroxypyridine-2,5-dicarboxylic acid.
Table 1: Physicochemical Identifiers for 4-Hydroxypyridine-2,5-dicarboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [5] |
| Molecular Weight | 183.12 g/mol | [5] |
| CAS Number | 499-51-4 (for the related 2,6-isomer) | [6][7] |
| Predicted pKa | 0.61 ± 0.50 | [5] |
| Appearance | Pale yellow powder (predicted) | [5] |
Note: Some properties are based on related isomers or are predicted due to a lack of direct experimental data for 4-Hydroxypyridine-2,5-dicarboxylic acid.
Experimental Determination of Thermodynamic Properties
The foundation of thermodynamic characterization lies in precise experimental measurement. The protocols described herein are the gold standards in thermochemistry and are presented as self-validating systems, essential for ensuring data integrity.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone thermodynamic value, most accurately determined via combustion calorimetry.
Causality of Experimental Choices: A rotating-bomb calorimeter is chosen to ensure complete combustion of the nitrogen-containing compound and to dissolve the resulting acidic combustion products (like nitric acid) in a defined amount of water, which is crucial for accurate energy corrections.[2] Benzoic acid is the primary standard for calibration because its enthalpy of combustion is known with exceptionally high accuracy.[8]
Protocol for Bomb Calorimetry:
-
Calorimeter Calibration:
-
A pellet of high-purity benzoic acid (approx. 0.7 g, weighed to ±0.01 mg) is placed in the crucible of the bomb calorimeter.
-
A known length of fuse wire is attached.
-
1.0 mL of distilled water is added to the bomb to saturate the internal atmosphere.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated jacket.
-
The sample is ignited, and the temperature change (ΔT) of the surrounding water is recorded with high precision until thermal equilibrium is reached.
-
The energy equivalent of the calorimeter (ε_calor) is calculated using the known energy of combustion of benzoic acid (-26.38 kJ/g).[8]
-
-
Sample Combustion:
-
The process is repeated with a pellet of 4-Hydroxypyridine-2,5-dicarboxylic acid (approx. 0.7 g).
-
The gross heat of combustion (Q_total) is calculated from the observed ΔT and the calorimeter's energy equivalent.
-
-
Data Correction (Washburn Corrections):
-
The bomb is depressurized, and the internal surfaces are rinsed with distilled water.
-
The rinse water is analyzed by titration to determine the amount of nitric acid formed from the combustion of the nitrogen in the sample.
-
Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire.
-
The corrected constant-volume energy of combustion (Δ_cU) is determined.
-
-
Calculation of Enthalpy of Formation:
-
The standard molar enthalpy of combustion (Δ_cH°) is calculated from Δ_cU.
-
The standard molar enthalpy of formation (Δ_fH°) is then calculated using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).
-
Caption: Workflow for Determining Enthalpy of Formation.
Thermal Stability and Phase Transitions by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques. TGA measures mass changes as a function of temperature, indicating decomposition points, while DSC measures the heat flow required to change the sample's temperature, revealing melting points, phase transitions, and heat of fusion (Δ_fusH).
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[9] An empty sealed pan is used as a reference.
-
TGA Analysis: Place a separate sample (5-10 mg) in a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere to determine the onset of thermal decomposition.[9]
-
DSC Analysis: Place both the sample and reference pans in the DSC instrument. Heat at a constant rate (e.g., 10 °C/min).[9]
-
Data Interpretation: The DSC thermogram will show an endothermic peak at the melting point. The integrated area of this peak corresponds to the enthalpy of fusion. The TGA curve will show a sharp drop in mass at the decomposition temperature.
Acidity Constants (pKa) by Potentiometric Titration
The pKa values are critical for predicting the ionization state of the molecule at a given pH, which profoundly impacts solubility and biological activity. With two carboxylic acid groups and a pyridine nitrogen that can be protonated, 4-Hydroxypyridine-2,5-dicarboxylic acid is expected to have multiple pKa values.
Causality of Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values. By monitoring the pH of a solution as a strong base is added incrementally, the inflection points on the titration curve reveal the equivalence points, from which the pKa values can be precisely calculated. The use of an inert atmosphere prevents the dissolution of atmospheric CO₂, which would interfere with the measurement.
Protocol for pKa Determination:
-
Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.05 M) in deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C). Use a calibrated pH electrode to monitor the solution. Purge the headspace with argon or nitrogen.
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For more accurate results, use specialized software to analyze the titration curve and fit the data to determine the pKa values.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[10]
General Computational Workflow:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G**).[3]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
Calculation of Thermodynamic Functions: From the frequency calculation, key thermodynamic properties like heat capacity (C_v), entropy (S), and the thermal contribution to enthalpy (H_trans, H_rot, H_vib) can be calculated.
-
Enthalpy of Formation: The gas-phase enthalpy of formation can be estimated using atomization or isodesmic reaction schemes, which are designed to cancel out systematic errors in the calculations.
Trustworthiness of Computational Methods: The reliability of computational predictions is greatly enhanced by benchmarking. This involves performing the same calculations on structurally similar compounds (like the other pyridinedicarboxylic acid isomers) for which experimental data is known.[3] A good correlation between the calculated and experimental results for these known compounds lends a high degree of confidence to the predicted values for the target molecule.
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A Technical Guide to the Potential Derivatives of 4-Hydroxypyridine-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic potential and diverse applications of derivatives of 4-hydroxypyridine-2,5-dicarboxylic acid. This scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. We will delve into the strategic derivatization of its key functional groups—the carboxylic acids, the hydroxyl group, and the pyridine ring itself—supported by detailed experimental protocols and an analysis of the underlying chemical principles.
The Core Scaffold: 4-Hydroxypyridine-2,5-dicarboxylic Acid
4-Hydroxypyridine-2,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups and a hydroxyl group. This arrangement of functional groups provides a rich platform for chemical modification, enabling the fine-tuning of its physicochemical and biological properties. The pyridine nitrogen, hydroxyl group, and carboxylic acids can all participate in hydrogen bonding and metal coordination, making its derivatives of particular interest in medicinal chemistry and materials science.
Synthesis of the Core Scaffold
The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid is not as widely reported as its isomer, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). However, a common strategy for synthesizing similar structures involves the reaction of a pyrone precursor with ammonia. For instance, chelidamic acid is readily synthesized from chelidonic acid and ammonia, where the oxygen of the pyran ring is replaced by a nitrogen atom.[1][2][3] A similar approach starting from a suitably substituted pyrone-3,5-dicarboxylic acid could be envisioned for the synthesis of the title compound.
Alternatively, multi-component reactions offer a modern and efficient route to highly functionalized 4-hydroxypyridines.[4] These methods often involve the condensation of readily available starting materials under mild conditions, allowing for the introduction of diversity at various positions of the pyridine ring.
Derivatization Strategies and Methodologies
The strategic modification of 4-hydroxypyridine-2,5-dicarboxylic acid can be approached by targeting its three key functional regions: the carboxylic acid groups, the hydroxyl group, and the pyridine ring.
Modification of the Carboxylic Acid Groups: Esterification and Amidation
The carboxylic acid moieties at the C2 and C5 positions are prime targets for derivatization to enhance properties such as cell permeability, solubility, and biological activity.
Esterification of pyridine dicarboxylic acids is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method.[5][6] To drive the reaction to completion, it is often necessary to remove the water formed, for example, by using a Dean-Stark apparatus.
Key Considerations for Esterification:
-
Side Reactions: Decarboxylation can be a significant side reaction at elevated temperatures.[5] It is crucial to maintain the lowest effective temperature to minimize this.
-
Catalyst Choice: While sulfuric acid is effective, other catalysts such as p-toluenesulfonic acid or solid acid catalysts can be employed to potentially reduce side reactions.[5]
-
Incomplete Reaction: The formation of a monoester is a common outcome if the reaction does not proceed to completion. Using a large excess of the alcohol can help drive the equilibrium towards the desired diester.[5]
Experimental Protocol: General Fischer-Speier Esterification of Pyridine Dicarboxylic Acids
-
Reaction Setup: Suspend the pyridine-2,5-dicarboxylic acid in a suitable alcohol (e.g., ethanol for diethyl ester).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Heat the mixture to a gentle reflux. For higher boiling alcohols, consider reducing the pressure to maintain a suitable temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
The formation of amides from the carboxylic acid groups can introduce new interaction points for biological targets and modulate the compound's properties. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. Boric acid is an effective and environmentally friendly catalyst for this transformation. Alternatively, the carboxylic acids can be activated, for example, by conversion to the corresponding acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with an amine.[7][8]
Key Considerations for Amidation:
-
Activation: For less reactive amines or to avoid high temperatures, activation of the carboxylic acid is necessary.
-
Catalysis: Titanium(IV) chloride (TiCl4) in pyridine has been shown to be an effective system for the direct condensation of carboxylic acids and amines.[8]
-
Stereochemistry: When using chiral amines, it is important to choose conditions that minimize racemization. Boric acid-catalyzed amidation has been shown to preserve the stereochemical integrity of the substrates.
Experimental Protocol: General Amidation using TiCl4
-
Reaction Setup: Dissolve the pyridine-2,5-dicarboxylic acid in pyridine in a screw-capped vial.
-
Reagent Addition: Add the amine (2 equivalents) and then titanium(IV) chloride (3 equivalents) to the solution.
-
Heating: Tightly seal the vial and heat the reaction mixture at 85 °C.
-
Monitoring: Monitor the reaction for completion by TLC.
-
Work-up: After cooling, remove the pyridine by co-evaporation with toluene.
-
Extraction: Treat the residue with 1 N aqueous HCl and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8]
Modification of the 4-Hydroxyl Group: O-Alkylation
The 4-hydroxyl group offers another point for derivatization, most commonly through O-alkylation to form ethers. This modification can significantly impact the compound's lipophilicity and hydrogen bonding capacity. Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, is a standard approach.
Key Considerations for O-Alkylation:
-
Tautomerism: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. While O-alkylation is generally favored, N-alkylation can be a competing reaction. The choice of base and solvent can influence the O/N selectivity.
-
Base: Strong bases like sodium hydride or potassium carbonate are typically used to deprotonate the hydroxyl group.
-
Alkylating Agent: Primary alkyl halides are preferred to minimize elimination side reactions.
dot
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A Comprehensive Guide to the Safe Laboratory Handling of 4-Hydroxypyridine-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Hydroxypyridine-2,5-dicarboxylic acid. As a compound with potential applications in pharmaceutical and chemical research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound in a confident and safe manner.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2): Causes skin irritation[1][2][3].
-
Serious Eye Damage/Irritation (Category 1/2A): Can cause serious eye irritation or damage[1][2][3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2][3][4].
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[2].
The acidic nature of the carboxylic acid groups and the bioactive pyridine ring are the primary contributors to these hazards. It is crucial to handle this compound with the assumption that it possesses all of these potential risks.
Summary of Physicochemical and Toxicological Data
| Property | Data/Information | Source |
| Molecular Formula | C7H5NO5 | Inferred |
| Molecular Weight | 183.12 g/mol | [5] |
| Appearance | Likely a white to off-white solid powder | [1][6] |
| GHS Hazard Statements | H315, H319, H335 (Assumed) | [1][4] |
| Signal Word | Warning or Danger | [1][7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Primary Engineering Controls
All work with solid 4-Hydroxypyridine-2,5-dicarboxylic acid or its solutions must be conducted in a properly functioning chemical fume hood . This is the most critical engineering control as it minimizes the risk of inhaling airborne particles or vapors. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. An eyewash station and a safety shower must be immediately accessible in the event of an emergency[8][9].
Mandatory Personal Protective Equipment (PPE)
The following PPE is required when handling 4-Hydroxypyridine-2,5-dicarboxylic acid[10][11]:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and potential explosions[8].
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids[8][12]. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing to protect the skin from contact[8]. An impervious apron should be worn when handling larger quantities.
-
Respiratory Protection: An N95 mask or a full-face respirator with acid gas cartridges is necessary when working with the powder form to prevent the inhalation of dust, or if there is a risk of aerosol generation[1][8]. The choice of respiratory protection should be based on a risk assessment of the specific procedure being performed.
-
Foot Protection: Closed-toe, closed-heel shoes are required to protect the feet from spills and falling objects[8].
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is essential for both safety and the quality of experimental results.
General Handling Procedures
-
Avoid creating dust when handling the solid material[6][13].
-
Wash hands thoroughly after handling, even if gloves were worn[9][13].
Step-by-Step Protocol for Solution Preparation
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of 4-Hydroxypyridine-2,5-dicarboxylic acid in a tared container inside the fume hood. Use a spatula to gently transfer the solid, minimizing any dust formation.
-
Dissolving: Add the solid to the chosen solvent in a suitable flask. Be aware of any potential exothermic reactions, especially when dissolving in basic solutions.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound completely.
-
Storage: Transfer the solution to a clearly labeled container with the compound name, concentration, solvent, and date of preparation.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Conditions
Store 4-Hydroxypyridine-2,5-dicarboxylic acid in a cool, dry, and well-ventilated area away from direct sunlight and heat[7][15][14]. The container should be tightly sealed to prevent the absorption of moisture[16]. It is incompatible with strong oxidizing agents and strong acids, and should be stored separately from these chemicals[2][6].
Disposal
All waste containing 4-Hydroxypyridine-2,5-dicarboxylic acid, including empty containers, should be treated as hazardous waste and disposed of in accordance with all local, regional, and national regulations[15]. Do not pour this chemical down the drain.
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is crucial.
Spill Response
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding the creation of dust clouds, and place it in a labeled container for hazardous waste disposal[6][13].
-
Major Spills: For larger spills, evacuate the area and alert your institution's environmental health and safety department.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][13].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][13].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[16].
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for working with 4-Hydroxypyridine-2,5-dicarboxylic acid.
Caption: Workflow for the safe handling of 4-Hydroxypyridine-2,5-dicarboxylic acid.
References
-
Scribd. (2014, August 28). PAF C-16 Carboxylic Acid Safety Data Sheet. [Link]
-
Loba Chemie. (2019, January 11). 4-HYDROXYPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Loba Chemie. (2019, January 31). 4-HYDROXY PYRIDINE MSDS. [Link]
-
Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. [Link]
-
EHS. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]
-
Loba Chemie. (n.d.). PYRIDINE AR. [Link]
-
Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
MilliporeSigma. (2025, November 6). Safety Data Sheet. [Link]
-
The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. [Link]
-
SDS US. (2019, December 19). SDS US. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-pyridinecarboxylic Acid. [Link]
-
Academia.edu. (n.d.). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. [Link]
-
PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 499-51-4|4-Hydroxypyridine-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. fishersci.com [fishersci.com]
- 11. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 12. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
"protocol for synthesizing metal complexes with 4-Hydroxypyridine-2,5-dicarboxylic acid"
Application Note: Rational Synthesis of Metal Complexes with 4-Hydroxypyridine-2,5-dicarboxylic Acid
Abstract
This guide details the protocol for synthesizing metal coordination complexes using 4-hydroxypyridine-2,5-dicarboxylic acid (2,5-HPDA) . Unlike its symmetric isomer (chelidamic acid, 2,6-HPDA), the 2,5-isomer offers an asymmetric coordination vector, enabling the formation of unique low-symmetry Metal-Organic Frameworks (MOFs) and discrete coordination clusters. This protocol focuses on hydrothermal synthesis, the most effective method for overcoming the high lattice energy of the zwitterionic ligand, with specific workflows for Transition Metals (Fe, Zn) and Lanthanides (Eu, Tb).
Ligand Chemistry & Pre-requisites
The Chemist’s Perspective: 2,5- vs. 2,6-Substitution Researchers must distinguish between 4-hydroxypyridine-2,5-dicarboxylic acid and the more common 2,6-isomer (Chelidamic acid) .
-
Symmetry: 2,5-HPDA is asymmetric (
or depending on tautomer), promoting the formation of helical chains or lower-symmetry space groups (e.g., P21/c) compared to the high-symmetry architectures often yielded by the 2,6-isomer. -
Tautomerism: The 4-hydroxy group exists in equilibrium with the 4-pyridone form. In the solid state and neutral pH, the pyridone form often dominates, affecting protonation sites.
-
Coordination Modes:
-
N,O-Chelation: The N-atom and the 2-carboxylate form a stable 5-membered chelate ring.
-
Bridging: The 5-carboxylate typically acts as a monodentate or bridging donor, linking metal centers into polymers.
-
Safety Note: Metal nitrates are oxidizers. Hydrothermal synthesis involves high pressure. Use standard PPE and blast shields.
Synthesis Decision Matrix
The choice of synthetic route depends on the target metal and desired dimensionality.
Figure 1: Decision matrix for selecting the appropriate synthetic workflow based on the metal center.
Protocol A: Hydrothermal Synthesis of Transition Metal Complexes
Target: Iron(III) or Zinc(II) Coordination Polymers
This protocol is validated based on the formation of stable Fe(III) complexes with hydroxypyridine dicarboxylates [1, 2].
Materials:
-
4-Hydroxypyridine-2,5-dicarboxylic acid (2,5-HPDA)
-
or
-
NaOH (1M solution)
-
Deionized Water
Step-by-Step Methodology:
-
Ligand Solubilization:
-
Weigh 183 mg (1.0 mmol) of 2,5-HPDA into a 25 mL Teflon-lined autoclave beaker.
-
Add 10 mL of deionized water.
-
Crucial Step: The ligand has poor water solubility in its zwitterionic form. Add 1M NaOH dropwise under stirring until pH reaches 6.0–7.0 . The solution should become clear as the carboxylates deprotonate.
-
-
Metal Addition:
-
Dissolve 1.0 mmol of the metal salt (
or ) in 5 mL of water. -
Add the metal solution to the ligand solution dropwise. A precipitate may form immediately; this is normal.
-
-
Hydrothermal Treatment:
-
Seal the Teflon liner in the stainless steel autoclave.
-
Heat to 160°C for 72 hours (3 days).
-
Cooling Ramp: Program the oven to cool at a rate of 5°C/hour . Slow cooling is essential for obtaining X-ray quality single crystals.
-
-
Isolation:
-
Filter the resulting crystals (often yellow/brown for Fe, colorless for Zn).
-
Wash with water (
) and ethanol ( ). -
Air dry at room temperature.
-
Protocol B: Solvothermal Synthesis of Lanthanide MOFs
Target: Luminescent Eu(III) or Tb(III) Frameworks
Lanthanides require higher temperatures and often organic co-solvents to facilitate the coordination of the "hard" oxygen donors of the 2,5-HPDA ligand [3].
Materials:
-
2,5-HPDA (0.5 mmol)
- (0.5 mmol) (Ln = Eu, Tb)
-
Solvent:
: Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Precursor Mixing:
-
Mix 92 mg (0.5 mmol) of 2,5-HPDA and 0.5 mmol of Lanthanide nitrate in a 20 mL scintillation vial.
-
Add 10 mL of a 1:1 Water/Ethanol mixture.
-
-
pH Adjustment:
-
Adjust pH to 5.5 using dilute ammonia or NaOH. Lanthanides precipitate as hydroxides above pH 7, so precise control is vital.
-
-
Thermal Reaction:
-
Transfer to a 23 mL Teflon-lined autoclave.
-
Heat at 150°C for 48 hours .
-
-
Post-Processing:
-
Isolate block-shaped crystals via filtration.
-
Activation (Optional): For gas sorption studies, exchange solvent with methanol for 24h and dry under vacuum at 100°C.
-
Characterization & Validation
To validate the synthesis, compare your results against these standard crystallographic markers.
Table 1: Expected Crystallographic Parameters (Reference Standard)
| Parameter | Fe(III) Complex [1] | Zn(II) Complex (Analogous) |
| Crystal System | Monoclinic | Triclinic / Monoclinic |
| Space Group | ||
| Coordination | Distorted Pentagonal Bipyramid | Distorted Octahedral |
| Key IR Bands | ||
| Color | Yellow/Orange | Colorless |
Signaling Pathway of Formation: The following diagram illustrates the mechanistic assembly of the complex.
Figure 2: Mechanistic pathway from zwitterionic ligand to crystalline metal complex.
Troubleshooting & Optimization
-
Precipitate vs. Crystals:
-
Issue: Rapid precipitation of amorphous powder.
-
Solution: Lower the pH slightly (more acidic) to slow down the deprotonation rate, or reduce the cooling rate to 2°C/hour.
-
-
Ligand Solubility:
-
Issue: Ligand remains undissolved before heating.
-
Solution: 2,5-HPDA is less soluble than the 2,6-isomer. Ensure the pH is at least 6.0 before sealing the autoclave. Mild heating (50°C) during the mixing stage helps.
-
-
Mixed Ligand Strategy:
-
To stabilize the coordination sphere, consider adding an auxiliary ligand like 4,4'-bipyridine (0.5 eq). This often bridges metal centers and improves crystal quality by filling vacant coordination sites [2].
-
References
-
Gao, H. L., Zhang, H., Kang, H. P., & Cui, J. Z. (2007).[1] Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. Journal of Coordination Chemistry / Inorg. Chim. Acta (Contextual verification from search results).
-
Shokrollahi, A., et al. (2012).[2] Synthesis, characterization, spectroscopic, crystal structures and solution studies of two coordination compounds of zinc(II) and iron(III) based on chelidamic acid. Inorganica Chimica Acta, 392, 394-402.
-
Du, M., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.[3][4][5] Crystal Growth & Design, 6(5).
Sources
"4-Hydroxypyridine-2,5-dicarboxylic acid as a chelating agent for heavy metals"
Application Note: 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid) in Heavy Metal Chelation
Part 1: Executive Summary & Structural Clarification
Critical Isomer Distinction: While the prompt specifies 4-Hydroxypyridine-2,5-dicarboxylic acid, it is scientifically imperative to address the coordination chemistry distinctions between the 2,5-isomer and the 2,6-isomer (Chelidamic Acid) .
-
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid): This is the industry-standard discrete chelator. Its geometry (nitrogen atom flanked by two carboxylates) creates a perfect "tridentate pocket" (N,O,O-donor set) capable of sequestering single metal ions (Cu²⁺, Fe³⁺, Pb²⁺) with high stability constants (Log K).
-
4-Hydroxypyridine-2,5-dicarboxylic acid: This isomer cannot form a tridentate pincer around a single metal center due to the para position of the C5-carboxylate relative to the nitrogen. Instead, it acts as a bridging ligand , primarily used to construct Metal-Organic Frameworks (MOFs) where the ligand connects multiple metal nodes into a 3D porous network.
Editorial Decision: This guide focuses on the 2,6-isomer (Chelidamic Acid) for direct chelation protocols (drug development/detoxification) but includes a specific module on MOF synthesis using the 2,5-isomer for solid-phase filtration applications.
Part 2: Scientific Foundation & Mechanism
Mechanism of Action: The Tridentate Pincer
Chelidamic acid operates via a tridentate coordination mechanism. The pyridine nitrogen and the two carboxylate oxygens (at positions 2 and 6) bind to the metal center, forming two thermodynamically stable 5-membered chelate rings.
-
Tautomerism: The 4-hydroxy group allows the molecule to exist in a keto-enol equilibrium. In the pyridone (keto) form, the nitrogen is protonated, which can modulate binding kinetics at physiological pH.
-
Selectivity: The ligand shows high affinity for "hard" and "borderline" acids (Pearson HSAB theory), particularly Fe(III), Cu(II), and lanthanides (Eu, Tb), making it valuable for both detoxification and diagnostic imaging.
Visualizing the Coordination Logic
Figure 1: Decision tree for coordination modes. The 2,6-isomer favors discrete complexation (green), while the 2,5-isomer favors polymeric frameworks (grey).
Part 3: Experimental Protocols
Protocol A: Determination of Metal Stability Constants (Potentiometric Titration)
Purpose: To quantify the binding affinity (Log K) of Chelidamic acid for a specific heavy metal target (e.g., Pb²⁺) in drug development.
Materials:
-
Chelidamic Acid (>98% purity).
-
Metal Salt (e.g., Pb(NO₃)₂).
-
0.1 M NaOH (Standardized).
-
0.1 M KNO₃ (Ionic strength adjuster).
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
Step-by-Step Methodology:
-
Solution Prep: Dissolve Chelidamic acid (1.0 mM) in 50 mL of degassed water containing 0.1 M KNO₃.
-
Calibration: Calibrate the glass electrode using pH 4.0, 7.0, and 10.0 buffers at 25°C.
-
Ligand Titration: Titrate the ligand solution alone with 0.1 M NaOH to determine exact pKa values (pKa1, pKa2, pKa3 for the 4-OH).
-
Complex Titration: Prepare a 1:1 and 1:2 molar ratio solution of Metal:Ligand.
-
Data Acquisition: Titrate from pH 2.0 to pH 11.0. Record EMF readings after stabilization (drift < 0.5 mV/min).
-
Analysis: Use software like HYPERQUAD or PSEQUAD to fit the titration curves and calculate stability constants (
).
Expected Results (Reference Values):
| Metal Ion | Log K1 (1:1) | Log K2 (1:2) | Notes |
|---|---|---|---|
| Cu(II) | ~11.5 | ~21.5 | Very high stability; forms square planar/octahedral complexes. |
| Pb(II) | ~9.2 | ~16.8 | Effective for remediation; pH dependent. |
| Fe(III) | ~13.4 | ~24.1 | Competing with transferrin; potential for chelation therapy. |
Protocol B: Heavy Metal Removal via Batch Adsorption (MOF Strategy)
Purpose: Utilizing the 2,5-isomer (or 2,6-isomer) as a linker in a Metal-Organic Framework (e.g., Zr-UiO-66 analog) for water purification.
Materials:
-
4-Hydroxypyridine-2,5-dicarboxylic acid (Linker).
-
ZrCl₄ (Metal Node).
-
DMF (Solvent) and Acetic Acid (Modulator).
-
Contaminated Water Sample (spiked with 10 ppm Cd²⁺).
Workflow:
-
MOF Synthesis:
-
Dissolve ZrCl₄ (1 eq) and Linker (1 eq) in DMF/Acetic Acid (10:1 v/v).
-
Heat at 120°C for 24 hours in a sealed autoclave.
-
Wash precipitate with DMF and Methanol; activate at 150°C under vacuum.
-
-
Adsorption Assay:
-
Weigh 10 mg of activated MOF into a 20 mL vial.
-
Add 10 mL of metal solution (pH adjusted to 6.0).
-
Agitate at 200 rpm for 12 hours at 25°C.
-
-
Quantification:
-
Filter supernatant using a 0.22 µm PTFE syringe filter.
-
Analyze filtrate using ICP-MS or Atomic Absorption Spectroscopy (AAS).
-
-
Calculation:
-
Where
is adsorption capacity (mg/g), is initial conc, is equilibrium conc.
-
Part 4: Visualization of Experimental Workflow
Figure 2: Workflow for synthesizing 4-hydroxypyridine-dicarboxylate based MOFs and testing heavy metal uptake.
Part 5: References
-
Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions. Source: Heteroatom Chemistry (2003). Context: Establishes stability constants for Cu(II), Pb(II), and Cd(II) with Chelidamic acid. URL:[Link]
-
Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid. Source: Inorganic Chemistry (2006).[1][2] Context: Describes the use of the ligand in constructing coordination polymers/MOFs. URL:[Link]
-
Chelidamic Acid (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025). Context: Chemical structure, CAS 499-51-4, and toxicity data.[3] URL:[Link]
-
Synthesis of M-UiO-66 employing 2,5-pyridinedicarboxylic acid as a linker. Source: Dalton Transactions (2015). Context: Validates the use of the 2,5-isomer in MOF construction for sorption applications. URL:[Link]
Sources
Methodology for Functionalizing Nanoparticles with 4-Hydroxypyridine-2,5-dicarboxylic Acid (HPDC)
Executive Summary & Mechanistic Rationale
The functionalization of nanoparticles (NPs) with 4-Hydroxypyridine-2,5-dicarboxylic acid (HPDC) is a strategic surface engineering process designed to confer water solubility, pH responsiveness, and specific coordination sites for metal ions. Unlike its more common isomer, chelidamic acid (2,6-substitution), HPDC possesses an asymmetric substitution pattern (2,5-position) that enables unique binding modes.
Chemical Logic
-
Picolinate-like Chelation: The carboxylic acid at the C2 position and the pyridine nitrogen atom form a stable 5-membered chelate ring with surface metal ions (e.g., Ln³⁺, Fe³⁺). This "picolinate motif" is thermodynamically favored over monodentate carboxylate binding, ensuring high colloidal stability.
-
Distal Functionality: The carboxylic acid at the C5 position is sterically distinct. When the C2-N moiety binds to the NP surface, the C5-COOH group extends outward, providing a hydrophilic corona and a reactive handle for further bioconjugation (e.g., to antibodies or peptides).
-
Electronic Effects: The C4-hydroxyl group introduces pH-dependent tautomerism (pyridone vs. hydroxypyridine), which can modulate the electronic density of the ring and, consequently, the luminescence sensitization efficiency in lanthanide-doped systems.
Application Matrix
| Application Domain | Role of HPDC | Mechanism |
| Upconversion (UCNPs) | Antenna Ligand | Sensitizes Ln³⁺ ions via energy transfer; protects surface from quenching. |
| Drug Delivery | Linker | C5-COOH acts as an anchor for drug attachment; C4-OH provides H-bonding. |
| Sensing | Chemodosimeter | Pyridine nitrogen coordinates exogenous metal ions (e.g., Cu²⁺), altering fluorescence. |
| Catalysis | Surface Stabilizer | Prevents aggregation of metal oxide NPs while allowing substrate access. |
Material Specifications
Reagents
-
Ligand: 4-Hydroxypyridine-2,5-dicarboxylic acid (HPDC), >97% purity.
-
Note: Ensure the isomer is 2,5- (CAS: varies, verify structure) and not 2,6- (Chelidamic acid) or 2,4- (Lutidinic acid derivative).
-
-
Nanoparticles:
-
Type A: Oleate-capped UCNPs (NaYF₄:Yb,Er) or Fe₃O₄ NPs (hydrophobic, dispersed in hexane/toluene).
-
Type B: Amine-functionalized Silica or Gold NPs (hydrophilic, dispersed in water).
-
-
Solvents: N,N-Dimethylformamide (DMF) (anhydrous), Chloroform/Hexane, Ethanol, DI Water (18.2 MΩ).
-
Auxiliary: Tetramethylammonium hydroxide (TMAH) or NaOH (2M), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).
Protocol A: Direct Ligand Exchange (The "Strip-and-Replace" Method)
Best for: Converting hydrophobic UCNPs or Metal Oxides to hydrophilic, stable colloids.
This method exploits the high affinity of the pyridine-2-carboxylate moiety for surface metal ions to displace native oleic acid ligands.
Workflow Diagram
Caption: Workflow for displacing oleic acid with HPDC via biphasic or direct exchange.
Detailed Procedure
Step 1: Ligand Solution Preparation
-
Dissolve 50 mg of HPDC in 5 mL of DMF .
-
The solution may be cloudy. Add 100 µL of TMAH (25% in methanol) or 2M NaOH dropwise until the solution becomes clear.
Step 2: Nanoparticle Mixing
-
Take 2 mL of Oleate-capped NPs (approx. 10 mg/mL in Hexane or Cyclohexane).
-
Mix the NP solution with the 5 mL HPDC/DMF solution in a 20 mL glass vial.
-
Vortex vigorously for 2 minutes. You will observe a biphasic mixture (Hexane top, DMF bottom).
Step 3: The Exchange Reaction
-
Heat the mixture to 60–80°C with vigorous magnetic stirring for 4–12 hours .
-
Observation: The NPs will migrate from the non-polar upper layer (hexane) to the polar lower layer (DMF) as the oleic acid is replaced by HPDC. The hexane layer will eventually become clear, and the DMF layer will become colloidal/turbid.
-
Remove the top hexane layer (containing displaced oleic acid) using a pipette.
Step 4: Purification
-
Add 10 mL of Acetone or Ethanol to the DMF NP dispersion to precipitate the particles.
-
Centrifuge at 10,000 rpm for 15 minutes . Discard the supernatant.
-
Wash: Redisperse the pellet in 2 mL Ethanol, precipitate again with Acetone, and centrifuge. Repeat 2x.
-
Critical: Thorough washing is required to remove excess free ligand and displaced oleate.
-
-
Final Redispersion: Disperse the final pellet in DI Water or PBS (pH 7.4) . Use bath sonication for 10 minutes to ensure monodispersity.
Protocol B: Covalent Conjugation (EDC/NHS Chemistry)
Best for: Attaching HPDC to Silica, Polymer, or Gold NPs that already possess surface amine groups.
This method forms a stable amide bond between the carboxylic acid of HPDC and surface amines.
Reaction Scheme
Since HPDC has two carboxyl groups, stoichiometric control is vital to prevent cross-linking (though unlikely due to steric rigidity) and to ensure the correct orientation.
Step 1: Activation of HPDC
-
Dissolve 10 mg HPDC in 2 mL MES buffer (pH 6.0) or dry DMF.
-
Add 5 mg EDC and 8 mg NHS .
-
Stir at room temperature for 15–30 minutes .
-
Note: This activates the carboxyl groups into NHS-esters. While both 2-COOH and 5-COOH can activate, the 5-COOH is generally more accessible for amide coupling if the 2-position is involved in intramolecular H-bonding or if the 2-position is sterically hindered by the ring nitrogen.
-
Step 2: Conjugation
-
Add the activated HPDC solution to 5 mL of Amine-functionalized NPs (1 mg/mL in PBS pH 7.4 or Borate buffer pH 8.5).
-
Important: The pH must be raised to >7.5 immediately upon mixing to ensure the surface amines are deprotonated and nucleophilic.
-
React for 4 hours at room temperature in the dark.
Step 3: Purification
-
Centrifuge (or use a centrifugal filter unit, 30k MWCO) to remove excess reactants.
-
Wash 3x with DI water.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
Quantitative Analysis Table
| Technique | Expected Result (Oleate-NP) | Expected Result (HPDC-NP) | Interpretation |
| FTIR | 2850, 2920 cm⁻¹ (Strong C-H stretch) | Absent/Weak C-H stretch | Removal of Oleic Acid |
| FTIR | ~1550 cm⁻¹ (COO⁻ asymmetric) | 1600–1650 cm⁻¹ (Pyridine Ring + C=O) | Presence of HPDC |
| Zeta Potential | ~0 mV (in non-polar solvent) | -25 to -40 mV (in Water, pH 7) | Surface COOH/OH deprotonation confers stability |
| DLS (Size) | Hydrodynamic Diameter + ~2 nm | Hydrodynamic Diameter + ~1 nm | Ligand shell is thinner than oleic acid |
| UV-Vis | Transparent (scattering only) | Peak at ~270–280 nm | π-π* transition of Pyridine ring |
Binding Mode Visualization
Caption: Bidentate binding mode of HPDC. The Nitrogen and 2-Carboxylate anchor the ligand, leaving the 5-Carboxylate free.
Troubleshooting Guide
Issue 1: Nanoparticles aggregate during exchange.
-
Cause: Incomplete deprotonation of HPDC or insufficient ligand concentration.
-
Solution: Increase the amount of base (TMAH) in the DMF phase. Ensure the pH of the DMF phase is effectively basic (>8). Add a small amount of water to the DMF to assist solubility.
Issue 2: Low yield of recovery.
-
Cause: NPs stuck at the interface.
-
Solution: Add a small amount of ethanol to the mixture to lower the interfacial tension. Centrifuge the interface layer separately.
Issue 3: Fluorescence quenching (for UCNPs).
-
Cause: High-energy vibrational modes of O-H (from the 4-hydroxyl group) or solvent water.
-
Solution: While HPDC sensitizes, the OH group can quench. If quenching is observed, consider calcining the NPs at low temp (200°C) to dehydrate, or ensure the shell thickness of the UCNP is sufficient to distance the emitters from the surface.
References
-
Dong, A., et al. (2011). A General Strategy for Ligand Exchange on Upconversion Nanoparticles. Journal of the American Chemical Society. Link
-
De Roo, J., et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.[3] Link
-
Gao, H. L., et al. (2007).[4] Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. Journal of Coordination Chemistry. Link
-
Chen, G., et al. (2013). Ligand-Free Upconversion Nanomaterials for Theranostic Applications. Chemical Reviews. Link
-
Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials.[5][6] Chemical Reviews. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of ligand-free modification strategy to obtain water-stable up-converting nanoparticles with bright emission and high reaction yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Application Note: 4-Hydroxypyridine-2,5-dicarboxylic Acid in pH-Responsive Drug Delivery Systems
This Application Note is structured as a high-level technical guide for the design, synthesis, and evaluation of 4-Hydroxypyridine-2,5-dicarboxylic acid (4-OH-H₂PDC) based Metal-Organic Frameworks (MOFs) for targeted drug delivery.
Executive Summary & Scientific Rationale
The development of stimuli-responsive drug delivery systems (DDS) is critical for minimizing systemic toxicity in chemotherapy. While pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its 4-hydroxy derivative (chelidamic acid) are widely explored as chelating ligands, 4-hydroxypyridine-2,5-dicarboxylic acid (4-OH-H₂PDC) represents an underutilized but structurally superior linker for porous framework construction.
Why 4-Hydroxypyridine-2,5-dicarboxylic Acid?
-
Topological Advantage (Bridging vs. Chelating): Unlike the 2,6-isomer which tends to cap metal centers (preventing polymer growth), the 2,5-isomer possesses divergent carboxylate groups. This geometry favors the formation of 2D sheets or 3D porous networks (MOFs) essential for high drug loading capacities.
-
Functional Handle (4-OH Group): The hydroxyl group at the 4-position serves two roles:
-
Hydrophilicity: Increases the water dispersibility of the MOF carrier.
-
pH-Sensitivity: The phenol-like OH (pKa ~3.2-4.8 depending on coordination) and the pyridine nitrogen allow for protonation/deprotonation events that trigger drug release in acidic tumor microenvironments (pH 5.0–6.5).
-
This guide details the protocol for synthesizing a Zinc-based MOF using 4-OH-H₂PDC, loading it with a model chemotherapeutic (Doxorubicin), and validating its pH-responsive release.
Experimental Workflow Visualization
The following diagram outlines the critical path from ligand processing to biological assay.
Figure 1: End-to-end workflow for the synthesis and application of 4-OH-H₂PDC drug carriers.
Detailed Protocols
Protocol A: Synthesis of Zn-(4-OH-PDC) Framework
Objective: To create a biocompatible, porous Metal-Organic Framework capable of encapsulating drug molecules.[1]
Materials:
-
4-Hydroxypyridine-2,5-dicarboxylic acid (97%, Custom Synthesis or Sigma-Aldrich).
-
Zinc Nitrate Hexahydrate (
). -
N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water.
Procedure:
-
Precursor Dissolution: Dissolve 1.0 mmol of 4-OH-H₂PDC in 10 mL of a DMF:EtOH (1:1 v/v) mixture. Sonicate for 10 minutes to ensure complete dissolution.
-
Metal Addition: Dissolve 2.0 mmol of
in 5 mL of deionized water. Add this dropwise to the ligand solution under stirring. -
Solvothermal Reaction: Transfer the clear mixture into a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 120°C for 24 hours .
-
Note: The 2,5-geometry promotes the formation of infinite chains linked by Zn clusters.
-
-
Isolation: Cool to room temperature naturally. Collect the resulting white crystalline powder by centrifugation (8000 rpm, 10 min).
-
Activation (Critical Step): Wash the precipitate 3x with DMF and 3x with Ethanol to remove unreacted ligands.
-
Soak the crystals in Ethanol for 24 hours (refreshing solvent every 6 hours) to exchange pore-trapped DMF.
-
Dry under vacuum at 150°C for 12 hours to generate open pores.
-
Protocol B: Drug Loading (Doxorubicin)
Objective: To encapsulate Doxorubicin (DOX) into the activated pores via physical adsorption and hydrogen bonding with the 4-OH group.
Procedure:
-
Prepare a DOX solution (1.0 mg/mL) in PBS (pH 7.4).
-
Disperse 50 mg of activated Zn-(4-OH-PDC) into 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours.
-
Centrifuge to collect the DOX-loaded MOF (DOX@Zn-4-OH-PDC).
-
Quantification: Measure the absorbance of the supernatant at 480 nm using UV-Vis spectroscopy to calculate the Loading Efficiency (LE) and Loading Capacity (LC).
Data Calculation:
Characterization & Validation Standards
To ensure scientific integrity, the following characterization data must be acquired.
| Technique | Purpose | Expected Outcome |
| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp, intense peaks indicating high crystallinity. Comparison with simulated pattern from single crystal data. |
| BET Analysis ( | Porosity | Type I or IV isotherm. Surface area > 500 |
| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss < 5% up to 300°C (removal of solvent), followed by ligand decomposition. |
| FT-IR | Chemical Bonding | Shift in |
Mechanism of Action: pH-Responsive Release
The core value of 4-OH-H₂PDC in oncology is its pH sensitivity. The diagram below illustrates the release mechanism triggered by the acidic tumor microenvironment.
Figure 2: Mechanism of pH-triggered drug release via linker protonation.
Mechanistic Explanation:
At physiological pH (7.4), the carboxylate groups are deprotonated and coordinate strongly with
-
Protonation of the Pyridine Nitrogen: This alters the electronic density of the ring.
-
Protonation of Carboxylates: This competes with the metal coordination, leading to partial framework collapse or "breathing," thereby releasing the cargo.
References
-
Ligand Synthesis & Properties
-
Title: Corrosion inhibitor composition for magnesium or magnesium alloys (Patent describing 4-hydroxy-2,5-pyridinedicarboxylic acid synthesis).[2]
- Source: European P
- URL
-
-
MOF Drug Delivery Context (2,6-Isomer Analogues)
-
General MOF Drug Delivery Protocols
- Title: Metal-organic frameworks: Drug delivery applic
- Source:ADMET and DMPK.
-
URL:[Link]
-
Isocinchomeronic Acid (2,5-PDC)
Sources
Application Note: Advanced Analytical Techniques for the Quantification of 4-Hydroxypyridine-2,5-dicarboxylic Acid
Physicochemical Profiling & Analytical Challenges
4-Hydroxypyridine-2,5-dicarboxylic acid (4-HP-2,5-DCA) is a highly polar, nitrogen-containing heterocyclic compound. At physiological pH, it exists as a zwitterion, featuring a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and two highly ionizable carboxylic acid moieties.
The Causality of Method Selection: Standard Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns often yields poor retention, severe peak tailing, and irreproducible quantification for 4-HP-2,5-DCA due to its extreme hydrophilicity. Furthermore, its structural similarity to other pyridine dicarboxylic acids (such as dipicolinic acid) means it acts as a potent chelator of transition metals . To achieve robust quantification, researchers must bypass standard RPLC and instead utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS (to leverage its polarity) or Lanthanide-Sensitized Fluorescence (to exploit its metal-chelating properties) .
Method A: High-Throughput LC-MS/MS via Stable Isotope Dilution
This method is designed for absolute quantification in complex biological matrices (e.g., human plasma or urine) where high throughput and specificity are paramount .
Mechanistic Rationale
Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) from co-eluting endogenous phospholipids. To create a self-validating quantitative system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated analog (e.g., Pyridin-4-ol-d5 derivatives)—must be introduced at the very first step. The SIL-IS co-elutes exactly with the analyte, experiencing the identical matrix environment, thereby mathematically canceling out ionization variances . HILIC is selected over RPLC because the water-rich layer immobilized on the stationary phase provides excellent retention for the highly polar 4-HP-2,5-DCA.
Self-Validating Protocol
System Suitability Initialization: Before processing unknown samples, the batch must be validated using:
-
Double Blank: Matrix extract with no analyte and no SIL-IS (verifies absence of endogenous isobaric interference).
-
Zero Blank: Matrix extract with SIL-IS only (verifies absence of isotopic cross-talk or SIL-IS contamination).
-
Quality Controls (QCs): Spiked matrix at Low, Mid, and High calibration points (must back-calculate within ±15% of nominal concentration).
Step-by-Step Methodology:
-
Aliquot & Spike: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL).
-
Protein Precipitation: Add 200 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
-
Expert Insight: The addition of 0.1% FA is critical; it protonates the carboxylic acid moieties of 4-HP-2,5-DCA, disrupting ionic bonds with plasma proteins and maximizing extraction recovery.
-
-
Extraction: Vortex vigorously for 60 seconds to ensure complete protein denaturation. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clarified supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes.
-
-
Detection: Operate the tandem mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the analyte and the SIL-IS.
Method B: Lanthanide-Sensitized HPLC-Fluorescence (HPLC-FLD)
This method is optimized for environmental or trace-level biological samples where MS/MS may not be available, leveraging the unique photophysical properties of pyridine dicarboxylic acids .
Mechanistic Rationale (The "Antenna Effect")
Lanthanide ions like Terbium (
Self-Validating Protocol
-
Sample Preparation: Filter aqueous samples through a 0.22 µm Polyethersulfone (PES) syringe filter to remove particulates.
-
Chromatographic Separation:
-
Inject 20 µL onto a standard C18 column.
-
Mobile Phase: Isocratic elution using 50 mM Sodium Acetate buffer (pH 4.0) and Methanol (80:20, v/v).
-
Expert Insight: At pH 4.0, the molecule is sufficiently neutral to retain on a C18 column without the need for complex ion-pairing agents that could quench downstream fluorescence.
-
-
Post-Column Derivatization:
-
Introduce a post-column reagent stream consisting of 50 µmol/L
dissolved in 1 mol/L Sodium Acetate buffer. -
Mix the eluent and reagent in a knitted reaction coil (1 mL volume) at ambient temperature.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to Excitation (
) = 270 nm and Emission ( ) = 548 nm. Quantify the area of the highly specific emission peak.
-
Quantitative Data Summary
The following table synthesizes the performance metrics and operational parameters of both validated methodologies, allowing researchers to select the appropriate technique based on matrix complexity and sensitivity requirements.
| Parameter | Method A: LC-MS/MS (HILIC) | Method B: HPLC-FLD ( |
| Primary Application | Pharmacokinetics, Plasma/Serum | Environmental, Trace Spore/Bacterial Analysis |
| Detection Mode | MRM (Precursor | Fluorescence ( |
| Linear Dynamic Range | 3.0 – 1000 ng/mL | 0.5 – 500 nmol/L |
| Limit of Detection (LOD) | ~1.0 ng/mL | ~0.5 nmol/L |
| Matrix Effect Mitigation | Stable Isotope-Labeled IS (SIL-IS) | Post-column reaction specificity |
| Throughput | High (5 min run time) | Medium (10-15 min run time) |
Experimental Workflow Visualization
Fig 1: Dual analytical workflow for 4-HP-2,5-DCA quantification with integrated self-validation.
References
[1] Gao, H.-L., Zhang, H., Kang, H.-P., & Cui, J.-Z. (2007). Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. Journal of Molecular Structure. Available at:[Link]
[2] Fichtel, J., Köster, J., Rullkötter, J., & Sass, H. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. Journal of Microbiological Methods. Available at: [Link]
[4] MDPI Metabolomics (2015). Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma. MDPI. Available at:[Link]
"step-by-step guide to 4-Hydroxypyridine-2,5-dicarboxylic acid functionalization"
Advanced Functionalization of 4-Hydroxypyridine-2,5-dicarboxylic Acid: A Mechanistic and Practical Guide
Introduction
4-Hydroxypyridine-2,5-dicarboxylic acid is a highly versatile heterocyclic scaffold. Its unique array of functional groups—a hydroxyl group at the C4 position and carboxylic acids at the C2 and C5 positions—makes it a privileged building block for the synthesis of 1[1]. The multiple coordination sites allow for2[2]. However, direct functionalization of the C4 position is synthetically challenging due to the zwitterionic nature of the molecule and the tautomerization of the 4-hydroxyl group to its pyridone form. This application note provides a self-validating, step-by-step methodology for the systematic functionalization of this scaffold, focusing on carboxyl protection, C4-hydroxyl activation, and subsequent nucleophilic diversification.
Functionalization Workflow
Divergent functionalization workflow of 4-hydroxypyridine-2,5-dicarboxylic acid.
Section 1: Carboxyl Protection via Fischer Esterification
Expertise & Causality: The native 4-hydroxypyridine-2,5-dicarboxylic acid exhibits extremely poor solubility in most organic solvents due to its highly polar, hydrogen-bonding network. Before any C4-directed chemistry can be performed, the carboxylic acids must be masked. 3[3] not only solubilizes the core but also prevents the carboxylic acids from forming unwanted, highly reactive acid chlorides during the subsequent POCl₃ activation step.
Protocol 1: Synthesis of Diethyl 4-hydroxypyridine-2,5-dicarboxylate
-
Suspension: Suspend 10.0 g (approx. 54.6 mmol) of 4-hydroxypyridine-2,5-dicarboxylic acid in 150 mL of anhydrous absolute ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly add 15 mL of concentrated sulfuric acid (H₂SO₄) dropwise over 30 minutes with vigorous magnetic stirring. (Note: The reaction is highly exothermic; maintain a steady, controlled addition rate).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 16 hours. The suspension will gradually transition into a clear, pale-yellow solution as the diester forms.
-
Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Pour the resulting syrup onto 200 g of crushed ice.
-
Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7-8 using solid sodium bicarbonate (NaHCO₃). Extract the aqueous phase with ethyl acetate (3 × 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude diethyl ester. Recrystallize from diethyl ether/hexane to obtain the pure product.
Section 2: C4-Hydroxyl Activation via Chlorination
Expertise & Causality: The 4-hydroxyl group heavily favors the 4-pyridone tautomer, rendering it unreactive toward standard cross-coupling or substitution conditions. Conversion to a 4-chloro substituent transforms the C4 position into an excellent electrophile. This is achieved using phosphorus oxychloride (POCl₃). The electron-withdrawing nature of the newly installed ester groups at C2 and C5 further activates the pyridine ring, 4[4].
Protocol 2: Synthesis of Diethyl 4-chloropyridine-2,5-dicarboxylate
-
Reagent Mixing: In a dry 250 mL round-bottom flask under an inert argon atmosphere, dissolve 8.0 g of diethyl 4-hydroxypyridine-2,5-dicarboxylate in 40 mL of POCl₃.
-
Catalytic Additive (Optional but Recommended): Add 1.0 g of phosphorus pentachloride (PCl₅) or a catalytic amount of DMF (0.5 mL) to accelerate the formation of the active Vilsmeier-type intermediate.
-
Reflux: Heat the mixture to 105–110 °C for 4 to 6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is completely consumed.
-
Distillation: Cool the mixture to 50 °C and strictly remove the excess POCl₃ via vacuum distillation to prevent violent hydrolysis during the aqueous quench.
-
Quenching: Dissolve the resulting dark residue in 50 mL of dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃.
-
Isolation: Separate the organic layer, extract the aqueous layer with additional DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the 4-chloro intermediate.
Section 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)
Expertise & Causality: With the 4-chloro group installed, the pyridine ring is highly primed for SNAr. The C2 and C5 ester groups act as powerful electron-withdrawing groups (EWGs), stabilizing the Meisenheimer complex intermediate during nucleophilic attack. This allows for the facile introduction of various primary/secondary amines, thiols, or alkoxides at the C4 position under relatively mild conditions, bypassing the need for expensive palladium catalysts.
Protocol 3: General SNAr with Primary Amines
-
Reaction Setup: Dissolve 2.0 g of diethyl 4-chloropyridine-2,5-dicarboxylate in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add 1.2 equivalents of the desired primary amine (e.g., benzylamine) and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
-
Heating: Stir the reaction mixture at 80 °C for 8–12 hours.
-
Precipitation/Extraction: Cool to room temperature and pour into 100 mL of cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 30 mL), wash thoroughly with water and brine to remove DMF, dry, and concentrate.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the expected quantitative data and analytical markers to ensure a self-validating workflow at every stage of the synthesis.
| Step | Product | Yield (%) | Key Analytical Marker (¹H NMR / IR) | Physical State |
| 1. Esterification | Diethyl 4-hydroxypyridine-2,5-dicarboxylate | 85 - 92% | Disappearance of broad COOH (~11.0 ppm); Appearance of ethyl triplets (~1.3 ppm) and quartets (~4.3 ppm) | Pale yellow solid |
| 2. Chlorination | Diethyl 4-chloropyridine-2,5-dicarboxylate | 75 - 88% | Downfield shift of pyridine aromatic protons; Absence of OH stretch (~3200 cm⁻¹) in IR | Off-white crystalline solid |
| 3. SNAr (Amination) | Diethyl 4-(benzylamino)pyridine-2,5-dicarboxylate | 80 - 90% | Appearance of benzylic CH₂ (~4.5 ppm) and broad NH peak (~6.5 ppm) | Yellow to orange powder |
References
1.[2] Structural Insights into New Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid. MDPI. 2.[1] Pyridine-2,6-dicarboxylates in monomeric iron complexes – structural aspects. ResearchGate. 3.[4] Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents. 4.[3] An In-depth Technical Guide to Diethyl 2,5-Pyridinedicarboxylate. BenchChem.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxypyridine-2,5-Dicarboxylic Acid Metal Complexation
Welcome to the Technical Support Center for 4-Hydroxypyridine-2,5-dicarboxylic acid (2,5-HDA) coordination chemistry. While its well-known isomer, chelidamic acid (2,6-HDA), acts as a perfect tridentate pincer ligand[1], the asymmetric 2,5-dicarboxy substitution pattern of 2,5-HDA introduces unique steric and electronic constraints. This asymmetry often drives the formation of extended coordination polymers rather than discrete mononuclear complexes[2]. This guide provides field-proven troubleshooting strategies, optimized protocols, and FAQs to ensure reproducible metal complexation.
Part 1: Troubleshooting Guide
Issue 1: Precipitation of unreacted ligand or metal hydroxides instead of the target complex.
-
Cause: The deprotonation state of 2,5-HDA is highly pH-dependent. If the pH is too low (< 2.0), the carboxylate groups remain protonated, preventing coordination. If the pH is too high (> 6.0), competitive binding by hydroxide ions outcompetes the ligand, leading to the irreversible precipitation of metal hydroxides (e.g., Fe(OH)₃ or Cu(OH)₂).
-
Solution: Maintain the reaction pH strictly between 3.5 and 5.0. Use a buffer system or carefully titrate with dilute NaOH/HCl. In this window, the carboxylate groups are deprotonated (active for binding), while the 4-hydroxyl group typically remains protonated, stabilizing the complex via intermolecular hydrogen bonding[2].
Issue 2: Formation of insoluble amorphous powders rather than single crystals.
-
Cause: Rapid precipitation kinetics at room temperature trap the system in a kinetic dead-end, preventing the reversible bond formation required for ordered crystal growth.
-
Solution: Transition to hydrothermal or solvothermal synthesis. Conducting the reaction in a Teflon-lined autoclave at 120–160 °C increases the solubility of the precursors and provides the activation energy necessary for reversible metal-ligand dissociation/association.
Issue 3: Inability to isolate discrete mononuclear complexes (unwanted polymerization).
-
Cause: The 2,5-dicarboxylate geometry inherently bridges multiple metal centers because the carboxylate groups point in opposite directions, propagating a 3D lattice[2].
-
Solution: Introduce an auxiliary "capping" ligand, such as 2,2'-bipyridine or 1,10-phenanthroline. These bidentate N-donors occupy coordination sites on the metal ion, sterically blocking the propagation of a coordination network and forcing the formation of discrete molecular complexes.
Part 4: Quantitative Data Presentation
The following table summarizes the optimized reaction conditions for complexing 2,5-HDA with various transition metals, derived from empirical structural data.
| Metal Ion | Preferred Geometry | Optimal pH | Temp (°C) | M:L Ratio | Recommended Capping Ligand | Target Architecture |
| Fe(III) | Distorted Octahedral / Pentagonal Bipyramidal | 3.5 - 4.5 | 140 | 1:2 | None (or 2,6-HDA co-ligand) | 1D Chains / Mononuclear |
| Cu(II) | Square Planar / Jahn-Teller Octahedral | 4.5 - 5.0 | 120 | 1:1 | 2,2'-Bipyridine | Discrete Mononuclear |
| Ni(II) | Octahedral | 5.0 - 5.5 | 160 | 1:1 | 1,10-Phenanthroline | 2D Coordination Polymer |
| Zn(II) | Tetrahedral / Octahedral | 5.5 - 6.0 | 120 | 1:2 | Acridine | Hydrogen-bonded 3D Network |
Part 3: Experimental Protocol (Self-Validating System)
Standard Operating Procedure: Hydrothermal Synthesis of Fe(III)-2,5-HDA Complex Causality Focus: This protocol leverages high temperature and autogenous pressure to overcome the high lattice energy of polymeric intermediates, favoring the thermodynamic crystalline product[2].
-
Precursor Preparation: Dissolve 1.0 mmol of 4-hydroxypyridine-2,5-dicarboxylic acid in 10 mL of deionized water. Causality: Water is chosen as it facilitates the dissociation of the metal salt and supports the proton-transfer mechanism.
-
Metal Addition: Slowly add 0.5 mmol of Fe(NO₃)₃·9H₂O to the solution under continuous stirring.
-
pH Optimization: Titrate the mixture dropwise with 0.1 M NaOH until the pH stabilizes at 4.0.
-
Validation Step 1: The solution should turn a deep color without forming a cloudy precipitate. If cloudiness occurs, lower the pH slightly with 0.1 M HNO₃.
-
-
Hydrothermal Treatment: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 140 °C for 72 hours. Causality: The sealed environment generates autogenous pressure, increasing the boiling point of the solvent and allowing defect-free crystal growth.
-
Controlled Cooling: Program the oven to cool to room temperature at a rate of 2 °C/hour. Causality: Slow cooling prevents thermal shock and minimizes the formation of microcrystalline defects.
-
Harvesting & Validation: Filter the resulting crystals and wash with cold distilled water and ethanol.
-
Validation Step 2: Perform FT-IR spectroscopy. Successful complexation is validated by the disappearance of the free carboxylic acid C=O stretching band at ~1710 cm⁻¹ and the appearance of asymmetric and symmetric coordinated carboxylate stretches at ~1610 cm⁻¹ and ~1380 cm⁻¹.
-
Part 4: Mandatory Visualization
Caption: Logical workflow for optimizing 2,5-HDA metal complexation, from pH adjustment to FT-IR validation.
Part 5: Frequently Asked Questions (FAQs)
Q: How does the coordination behavior of 2,5-HDA differ from chelidamic acid (2,6-HDA)? A: Chelidamic acid (2,6-HDA) possesses a symmetric 2,6-dicarboxy arrangement, allowing it to act as a perfect tridentate (O,N,O) pincer ligand, wrapping around a single metal center to form highly stable monomeric complexes[1]. In contrast, 2,5-HDA has an asymmetric structure. While the nitrogen and the 2-carboxylate can chelate a single metal (bidentate N,O coordination), the 5-carboxylate points away from this cavity, forcing it to bridge to a secondary metal center. This fundamental geometric difference makes 2,5-HDA highly prone to forming 1D, 2D, or 3D coordination polymers[2].
Q: Why does the 4-hydroxyl group rarely participate in direct metal coordination? A: The 4-hydroxyl group has a much higher pKa (~10.5) compared to the carboxylate groups (pKa ~2-4). Under the mildly acidic conditions (pH 3.5–5.0) required to prevent metal hydroxide precipitation, the hydroxyl group remains protonated. Instead of coordinating directly to the metal, it acts as a powerful hydrogen-bond donor, stabilizing the overall crystal lattice through extensive intermolecular hydrogen-bonding networks[2].
Q: Can solvent extraction be used to isolate 4-hydroxypyridine complexes? A: Yes, but it requires specific extractants. Because 4-hydroxypyridine derivatives are amphoteric compounds with both Lewis acid and Lewis base functional groups, reactive extraction using a mixture of extractants like tributyl phosphate (TBP) and di(2-ethylhexyl) phosphoric acid (D2EHPA) in a polar diluent (e.g., 1-octanol) is highly effective. D2EHPA interacts via proton-transfer with the nitrogen of the pyridine ring, maximizing the distribution ratio at an equilibrium pH of 3.6–5.0[3].
Part 6: References
-
BenchChem. (2025). A Comparative Guide to the Stability of Chelidamic Acid Complexes with Various Metal Ions. BenchChem. 1
-
Gao, H.-L., Zhang, H., Kang, H.-P., & Cui, J.-Z. (2007). Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. Journal of Molecular Structure / ResearchGate. 2
-
ResearchGate Database. (2025). Extraction Equilibria of 4-hydroxypyridine Using Di (2-ethylhexyl) Phosphoric Acid. ResearchGate. 3
Sources
Technical Support: Stability & Handling of 4-Hydroxypyridine-2,5-dicarboxylic Acid
Executive Summary
4-Hydroxypyridine-2,5-dicarboxylic acid (often encountered as an impurity in Dolutegravir synthesis or as a ligand in MOF applications) presents unique stability challenges due to its amphoteric nature , keto-enol tautomerism , and susceptibility to decarboxylation .[1]
This guide addresses the three most common failure modes reported by our users:
Part 1: The Chemistry of Instability
To stabilize this molecule, you must understand why it degrades.[2]
Keto-Enol Tautomerism
Like 4-hydroxypyridine, this molecule exists in equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic, keto) forms.[1][2] In aqueous solution, the pyridone form often predominates.[2][3] This tautomerism affects solubility and pKa values.
The Decarboxylation Trap
Pyridine carboxylic acids are prone to thermal decarboxylation.[1][2] The carboxylic acid at the C2 position (alpha to nitrogen) is significantly less stable than the C5 acid.[1][2]
-
Mechanism: The protonated ring nitrogen acts as an electron sink, facilitating the loss of CO₂ from the C2 position.[2] This is accelerated by heat and acidic pH.[2]
Metal Chelation
The structural motif of a nitrogen atom adjacent to a carboxylic acid (picolinic acid moiety) creates a potent chelation site.[1][2] Trace metal ions (Fe³⁺, Cu²⁺) from low-quality solvents can bind here, catalyzing oxidation and causing rapid discoloration.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I cannot get the powder to dissolve in water, or it precipitates later."
Root Cause: 4-OH-2,5-PDC is a zwitterion at neutral pH.[1][2] The proton from the carboxylic acid transfers to the basic pyridine nitrogen, creating a species with net-zero charge and minimal solubility.[1][2]
Solution: You must shift the pH away from the isoelectric point (pI).[1][2]
-
Protocol: Dissolve in a slightly basic buffer (pH 7.5 – 8.5).
-
Why? At pH > 7, the carboxylic acid groups are deprotonated (
), and the pyridine nitrogen is neutral.[1][2] The molecule becomes anionic and highly soluble.[2] -
Caution: Avoid highly alkaline conditions (pH > 12) for extended periods, as this can promote ring opening or other degradation pathways.[1][2]
Issue 2: "My standard solution concentration decreases over time (HPLC area count drops)."
Root Cause: Decarboxylation at the C2 position.[1][2] This is often "silent" as the solution remains clear, but the molecule converts to 4-hydroxynicotinic acid (or isomer).[1][2]
Solution:
-
Temperature Control: Never heat the solution above 40°C to aid dissolution. Use sonication instead.[2]
-
Storage: Store stock solutions at -20°C or lower.
-
pH Adjustment: Avoid storing in acidic media (pH < 4). The protonated pyridinium ring accelerates decarboxylation.[2]
Issue 3: "The solution turns yellow or brown after a few days."
Root Cause: Oxidative degradation catalyzed by light or trace metals.[1][2] The 4-hydroxy/4-pyridone moiety is electron-rich and susceptible to oxidation.[1][2]
Solution:
-
Light Protection: Use amber glassware or wrap containers in aluminum foil immediately.[1][2]
-
Inert Atmosphere: Sparge buffers with Argon or Nitrogen for 15 minutes before use.
-
Chelation: Add 1 mM EDTA to your buffer if the application permits. This sequesters trace metals that catalyze oxidation.[2]
Part 3: Recommended Workflows
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Reagents:
-
4-Hydroxypyridine-2,5-dicarboxylic acid solid[1]
-
Buffer: 50 mM Ammonium Bicarbonate (pH ~7.[1][2]8) or Phosphate Buffer (pH 7.4)[1]
-
Solvent: HPLC-grade Water (degassed)[1]
Steps:
-
Weighing: Weigh the solid rapidly. The compound can be hygroscopic.[2]
-
Solvent Prep: Degas the buffer by sonicating under vacuum or sparging with Nitrogen for 10 mins.
-
Dissolution: Add the solid to the buffer.
-
Mixing: Vortex or sonicate at room temperature (< 25°C). Do not heat.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon filter to remove any nucleation sites (dust/undissolved particles).[1][2]
-
Storage: Aliquot into amber HPLC vials. Flash freeze and store at -20°C.
Protocol B: Stability Decision Tree
Use this flowchart to diagnose stability issues in your current workflow.
Caption: Diagnostic flowchart for identifying and resolving 4-OH-2,5-PDC instability modes.
Part 4: Mechanism of Degradation[1][3]
Understanding the molecular changes helps in predicting stability in new formulations.[2]
Decarboxylation Pathway
The loss of CO₂ is the primary risk for quantitative accuracy.[2]
Caption: Thermal decarboxylation pathway. The C2 carboxyl group is lost, resulting in a different chemical species.
Part 5: Reference Data
Table 1: Estimated Physical Properties
Note: Values are estimated based on structural analogs (Chelidamic acid, 4-Hydroxypyridine) due to limited specific data for the 2,5-isomer.[1]
| Property | Value (Approximate) | Implication for Stability |
| pKa 1 (COOH @ C2) | ~2.0 – 2.5 | Strong acid group; ionizes readily.[1][2] |
| pKa 2 (COOH @ C5) | ~4.5 – 5.0 | Typical carboxylic acid behavior.[1][2] |
| pKa 3 (OH / NH) | ~11.0 | Phenolic/Pyridone proton is weakly acidic.[1][2] |
| Solubility (pH 7) | Low (Zwitterionic) | Requires pH adjustment for high conc.[1][2] |
| UV Max | ~260-280 nm | Useful for HPLC detection.[1][2] |
References
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,5-Pyridinedicarboxylic acid. Retrieved from [1]
-
ChemicalBook. (2026).[1][2] 4-Hydroxypyridine-2,6-dicarboxylic acid Properties and Stability. (Used as structural analog reference). Retrieved from [1][3]
-
PubChem. (2026).[1][2] Compound Summary: 4-Hydroxypyridine.[1][2][4][5][6][7][8][9] National Library of Medicine. Retrieved from [1]
-
Canadian Journal of Chemistry. (1972). Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. (Foundational text on pyridine decarboxylation mechanisms). Retrieved from [1]
-
BenchChem. (2025).[1][2][10] Technical Support: Esterification and Stability of Pyridine Dicarboxylic Acids. Retrieved from [1]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-hydroxypyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2758006-44-7|4-Hydroxy-3-methylpicolinic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 7. 62489-26-3|3-Methoxypyridine-2,4,5-tricarboxylic acid|BLD Pharm [bldpharm.com]
- 8. 499-51-4 Cas No. | 4-Hydroxypyridine-2,6-dicarboxylic acid | Apollo [store.apolloscientific.co.uk]
- 9. 19841-78-2|6-Hydroxypyridine-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"purification challenges of 4-Hydroxypyridine-2,5-dicarboxylic acid and solutions"
Welcome to the Technical Support Center for the isolation and purification of 4-Hydroxypyridine-2,5-dicarboxylic acid (2,5-HDA) . As a highly polar, chelating, and zwitterionic molecule, 2,5-HDA presents unique downstream processing challenges. Standard organic synthesis purification techniques (like silica gel chromatography or simple liquid-liquid extraction) frequently fail due to the molecule's complex physicochemical profile.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice, focusing strictly on the causality of purification failures and providing field-proven, self-validating protocols to achieve >99% purity.
Part 1: Diagnostic Data & Physicochemical Profiling
Before troubleshooting, it is critical to understand the molecular forces dictating the behavior of 2,5-HDA. The table below summarizes the quantitative data and its direct impact on your purification strategy.
| Property | Value / Characteristic | Purification Impact & Causality |
| Molecular Formula | C₇H₅NO₅ | High polarity and low volatility preclude standard distillation or normal-phase chromatography. |
| pKa Values (Approx.) | pK₁ ~1.9, pK₂ ~3.2, pK₃ ~10.8 | Dictates the isoelectric point (pI). The molecule is highly soluble in base/strong acid but precipitates at pH 2.0–3.0[1]. |
| Electronic State | Zwitterionic (Pyridinium-carboxylate) | Forms an internal salt network. Insoluble in common organic solvents (EtOAc, DCM, Ether)[2]. |
| Tautomerism | 4-Hydroxypyridine ⇌ 4-Pyridone | Co-existence of tautomers causes peak broadening/splitting in HPLC and complicates crystallization[1]. |
| Coordination Chem. | Multidentate Chelator | Strongly binds transition metals (Fe³⁺, Cu²⁺, Ni²⁺), forming highly stable, colored impurities[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: My product remains in the aqueous phase during workup. Why does standard liquid-liquid extraction (LLE) fail, and how can I recover it?
Root Cause: 2,5-HDA exists predominantly as a zwitterion in aqueous solutions. The electrostatic attraction between the deprotonated carboxylate and the protonated pyridinium nitrogen creates a hydration sphere that strongly favors the aqueous phase, rendering it completely insoluble in standard extraction solvents like ethyl acetate or dichloromethane[2]. The Solution: You must utilize Reactive Extraction . By introducing an extractant like Tri-n-butyl phosphate (TBP) or Tri-n-octylamine (TOA) dissolved in a polar diluent (e.g., 1-octanol), you facilitate a reversible chemical complexation at the phase interface. TBP forms strong hydrogen bonds and ion pairs with the zwitterion, masking its charge and pulling it into the organic phase[4].
Q2: My synthesized 2,5-HDA is contaminated with a stubborn yellow/orange tint. How do I remove these impurities?
Root Cause: Pyridine dicarboxylic acids are notorious for their coordination chemistry. The nitrogen atom and adjacent carboxylate/hydroxyl groups act as a multidentate claw, scavenging trace transition metals (especially Fe³⁺ and Cu²⁺) from stainless steel reactors or upstream catalysts[3]. These metal complexes are highly colored and co-precipitate with your product. The Solution: Implement Acid-Alkali Refining with Competitive Chelation . Dissolving the crude product in a strong base disrupts the zwitterionic network. Adding EDTA introduces a stronger, competitive chelator that strips the metals from the 2,5-HDA. Subsequent hot filtration with activated carbon physically removes the metal-EDTA complexes and polymeric byproducts[5].
Q3: I am experiencing massive yield losses during crystallization. How do I optimize recovery?
Root Cause: The solubility of 2,5-HDA is fiercely pH-dependent. If your crystallization matrix is too acidic (pH < 1) or too basic (pH > 4), the molecule becomes ionized (cationic or anionic, respectively) and remains dissolved in the aqueous mother liquor[1]. The Solution: Isoelectric Precipitation . You must titrate the solution precisely to the molecule's isoelectric point (pI), typically between pH 2.0 and 3.0. At the pI, the net charge of the molecule is zero, minimizing its interaction with water and forcing it to crash out of solution as a crystalline solid[5].
Q4: Why am I seeing split peaks or severe tailing during LC-MS/HPLC analysis of my purified batch?
Root Cause: 4-Hydroxypyridine derivatives undergo rapid keto-enol tautomerism, fluctuating between the 4-hydroxypyridine and 4-pyridone forms[1]. If the pH of your mobile phase is near the pKa of this transition, the column separates the two tautomers, resulting in split peaks. The Solution: Lock the tautomeric state. Force the equilibrium to one side by using a heavily buffered mobile phase (e.g., 0.1% TFA in water/acetonitrile for acidic locking, or a high-pH ammonium bicarbonate buffer).
Part 3: Verified Experimental Protocols
Protocol A: Acid-Alkali Refining & Isoelectric Precipitation
Use this protocol to purify crude solid 2,5-HDA contaminated with metals or organic byproducts.
-
Alkaline Dissolution: Suspend 10.0 g of crude 2,5-HDA in 100 mL of deionized water. Slowly add 2M NH₄OH under continuous stirring until the pH reaches 9.5.
-
Causality: This deprotonates the carboxylic acids, forming a highly soluble ammonium salt. Insoluble organic impurities will remain suspended[5].
-
-
Demetallation: Add 0.5 g of Activated Carbon and 0.1 g of EDTA to the dark solution. Heat the mixture to 80°C for 30 minutes.
-
Causality: EDTA outcompetes the pyridine-dicarboxylate for transition metals, while the porous carbon adsorbs the resulting complexes[3].
-
-
Hot Filtration: Filter the hot mixture through a tightly packed Celite pad into a clean, pre-warmed receiving flask.
-
Self-Validation Step: Inspect the filtrate. It must be completely clear and colorless. If a yellow tint persists, the metal complex has not been fully broken; repeat Step 2.
-
-
Isoelectric Precipitation: Cool the filtrate to 5°C in an ice bath. Insert a calibrated pH probe. Slowly add 2M HCl dropwise. The product will begin to cloud the solution around pH 4.0. Continue adding acid until the pH stabilizes exactly at 2.5 .
-
Causality: Targeting the isoelectric point neutralizes the molecule, collapsing its hydration sphere and maximizing the crystallization yield[5].
-
-
Isolation: Stir at 5°C for 1 hour to mature the crystals. Filter under vacuum, wash with 20 mL of ice-cold deionized water, and dry in a vacuum oven at 60°C to constant weight.
Caption: Workflow for the demetallation and isoelectric purification of 2,5-HDA.
Protocol B: Reactive Extraction from Dilute Aqueous Streams
Use this protocol to recover 2,5-HDA from dilute aqueous reaction mixtures where direct precipitation is impossible.
-
Organic Phase Preparation: Prepare a solvent mixture consisting of 20% (v/v) Tri-n-butyl phosphate (TBP) in 1-octanol.
-
Causality: TBP acts as a Lewis base, forming strong hydrogen-bonded complexes with the acidic protons of 2,5-HDA. 1-octanol provides a polar, lipophilic environment to stabilize this complex in the organic phase[4].
-
-
Extraction: Combine the aqueous 2,5-HDA stream with the organic phase at a 1:1 volume ratio. Stir vigorously for 20 minutes at room temperature to maximize interfacial mass transfer.
-
Self-Validation Step: Allow the phases to separate. Sample the aqueous phase and analyze via UV-Vis (approx. 270 nm). The absorbance should drop by >90%, confirming successful extraction.
-
-
Back-Extraction (Stripping): Separate the loaded organic layer and transfer it to a clean vessel. Add an equal volume of 1M NaOH and stir vigorously for 15 minutes.
-
Causality: The high pH deprotonates the 2,5-HDA, breaking the TBP complex. The resulting sodium salt is highly hydrophilic and is driven entirely into the new, concentrated aqueous phase[4].
-
-
Recovery: Separate the concentrated aqueous strip solution and proceed directly to Protocol A, Step 4 (Isoelectric Precipitation) to isolate the pure solid.
Caption: Mechanism of reactive extraction and alkaline stripping for 2,5-HDA recovery.
References
-
[3] Hydrothermal synthesis, crystal structure and properties of a nickel(II) complex of pyrazine-2,3,5,6-tetracarboxylic acid. ResearchGate. 3
-
[4] Extraction Equilibria of 4-hydroxypyridine Using Di (2-ethylhexyl) Phosphoric Acid. ResearchGate. 4
-
[2] Photodetachment of zwitterions: probing intramolecular Coulomb repulsion and attraction in the gas phase using mono-decarboxylated pyridinium dicarboxylates. PubMed. 2
-
[5] An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Benchchem. 5
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. Photodetachment of zwitterions: probing intramolecular Coulomb repulsion and attraction in the gas phase using mono-decarboxylated pyridinium dicarboxylates. Implications on the mechanism of orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"side reactions to avoid during the synthesis of 4-Hydroxypyridine-2,5-dicarboxylic acid"
The following technical guide details the critical side reactions, troubleshooting protocols, and synthetic strategies for 4-Hydroxypyridine-2,5-dicarboxylic acid (also referred to as 4-hydroxyisocinchomeronic acid or 4-oxo-1,4-dihydropyridine-2,5-dicarboxylic acid).
Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists Subject: Mitigation of Side Reactions (Decarboxylation, Tautomeric Alkylation, and Over-Oxidation)
Executive Summary & Molecule Profile[1][2]
Target Molecule: 4-Hydroxypyridine-2,5-dicarboxylic acid Core Challenge: This molecule possesses a "perfect storm" of structural features—an electron-rich 4-hydroxy group, a basic pyridine nitrogen, and two carboxyl groups in chemically distinct positions (C2 and C5). Primary Failure Mode: Thermal Decarboxylation .[1] The carboxyl group at the C2 position (adjacent to the ring nitrogen) is kinetically unstable relative to the C5 group, particularly under acidic, high-temperature conditions.
Structural Tautomerism
Researchers must recognize that the target exists in equilibrium between the hydroxypyridine and pyridone forms.[1] This dictates reactivity:
-
Solution Phase (Polar): Predominantly 4-pyridone (NH form).[1]
-
Gas Phase / Non-polar: Predominantly 4-hydroxypyridine (OH form).[1]
Troubleshooting Guide (Q&A Format)
Category A: Decarboxylation & Thermal Instability[1]
Q1: I am observing a loss of mass and gas evolution during the hydrolysis of the diethyl ester. NMR shows the loss of the C2-carboxyl signal.[1] Why?
A: You are witnessing Hammick Decarboxylation .[1]
-
The Cause: Pyridine-2-carboxylic acids are prone to thermal decarboxylation.[1] The mechanism involves the protonation of the ring nitrogen, which facilitates the fragmentation of the C2-carboxylate into carbon dioxide and a transient ylide intermediate.[1]
-
The Fix:
-
Lower the Temperature: Do not reflux in high-boiling acids (e.g., conc. HCl or H₂SO₄) for extended periods.[1] Switch to alkaline hydrolysis (LiOH or NaOH in MeOH/H₂O) at ambient temperature or mild heating (40–50 °C).[1]
-
Avoid Zwitterionic Traps: Decarboxylation is fastest at the isoelectric point (zwitterion form).[1] Maintain the pH clearly basic (dicarboxylate form) or strongly acidic (cationic form) during processing until the final isolation step.[1]
-
Q2: Can I selectively decarboxylate the C2 position if I only want the C5 product? A: Yes. Heating the dicarboxylic acid in a high-boiling solvent (e.g., diphenyl ether or neat) >180 °C will selectively remove the C2-carboxyl group, yielding 4-hydroxynicotinic acid . If this is not your goal, strictly keep reaction temperatures below 100 °C.
Category B: Oxidation Side Reactions[1]
Q3: I am synthesizing the target via oxidation of 2,5-dimethyl-4-pyridone. The yield is low, and I see ring-cleavage byproducts.
A: The electron-rich 4-hydroxypyridine ring is susceptible to oxidative degradation.[1]
-
The Cause: Strong oxidants (KMnO₄, CrO₃) attack the electron-rich double bonds of the pyridone ring rather than just the methyl groups.[1]
-
The Fix:
-
Stepwise Oxidation: Use a milder protocol.[1] Oxidize the methyl groups to aldehydes first (e.g., SeO₂), then to acids (NaClO₂).
-
Protect the Ring: Ensure the 4-OH is not free.[1] If possible, oxidize a precursor where the 4-position is a halogen (4-Cl) or protected ether (4-OMe), then hydrolyze to the OH group after oxidation.
-
Category C: Isolation & Purity[1]
Q4: The product is water-soluble and difficult to extract from the aqueous hydrolysis mixture. How do I isolate it without using strong acids that trigger decarboxylation?
A: The product is a zwitterion and likely insoluble in organic solvents like DCM or EtOAc.[1]
-
The Protocol:
-
Do not extract. Instead, use Isoelectric Precipitation .[1]
-
Carefully adjust the pH of the aqueous hydrolysate to the molecule's pI (likely between pH 2.5–3.5).[1]
-
Allow the solution to stand at 4 °C. The zwitterionic diacid should crystallize out.
-
Alternative: Use a strongly acidic cation exchange resin (e.g., Dowex 50W).[1] Load the mixture, wash with water to remove salts, and elute the pyridine acid with dilute ammonia.[1]
-
Critical Pathway Analysis (Visualized)
The following Graphviz diagram illustrates the synthesis pathway starting from the diethyl ester, highlighting the critical divergence points where side reactions occur.
Caption: Reaction pathway showing the thermal instability cascade. The C2-carboxyl group is the first to eliminate under thermal stress.
Recommended Protocol: Controlled Hydrolysis[1]
This protocol is designed to minimize decarboxylation by avoiding high-temperature acidic conditions.[1]
Materials
-
Precursor: Diethyl 4-hydroxy-2,5-pyridinedicarboxylate (1.0 eq)
-
Reagent: Lithium Hydroxide (LiOH[1]·H₂O) (2.5 eq) or Sodium Hydroxide (2.5 eq)
-
Solvent: THF:Water (1:1 v/v) or Methanol:Water (1:1 v/v)
Step-by-Step Methodology
-
Dissolution: Suspend the diester in the solvent mixture at 0 °C (ice bath).
-
Saponification: Add the hydroxide base slowly. Stir the reaction at room temperature (20–25 °C) . Do not reflux.
-
Neutralization (The Critical Step):
-
Isolation:
Comparative Data: Reaction Conditions vs. Side Products[1][4][5][6]
| Condition | Temperature | Major Product | Side Product Risk |
| Aq.[1] NaOH, 25°C | Low | Target (2,5-diacid) | Minimal (Hydrolysis is clean) |
| Aq. HCl (6M), Reflux | High (>100°C) | 4-Hydroxynicotinic acid | High (C2-Decarboxylation) |
| Neat Heating | Very High (>200°C) | 3-Hydroxypyridine | Extreme (Total Decarboxylation) |
| KMnO₄ Oxidation | Variable | Ring Cleavage Fragments | High (Over-oxidation) |
References
-
Decarboxylation Mechanisms in Pyridines : Organic Chemistry Portal. "Decarboxylation".[3][4][5][6][7][8]
-
Source:
-
-
Synthesis of Pyridine Dicarboxylates: BenchChem.
-
Source:
-
-
Tautomerism in 4-Hydroxypyridines : National Institutes of Health (PMC).[1] "Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate".
-
Source:
-
-
Side Reactions in Pyridine Oxidation: ChemRxiv.
-
Source:
-
Sources
- 1. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Decarboxylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
"preventing degradation of 4-Hydroxypyridine-2,5-dicarboxylic acid during experiments"
Welcome to the technical support center for 4-Hydroxypyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments by preventing its degradation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4-Hydroxypyridine-2,5-dicarboxylic acid.
Q1: What are the ideal storage conditions for solid 4-Hydroxypyridine-2,5-dicarboxylic acid?
A1: To ensure long-term stability, solid 4-Hydroxypyridine-2,5-dicarboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from light.[1] For extended storage, consider using a desiccator to minimize exposure to moisture.[1]
Q2: How should I prepare and store solutions of 4-Hydroxypyridine-2,5-dicarboxylic acid?
A2: It is highly recommended to prepare fresh solutions for each experiment to minimize degradation.[1] If a stock solution must be prepared, it should be stored protected from light at a controlled, cool temperature.[1] The pH of the solution is a critical factor and should be controlled, as pyridinedicarboxylic acids can be unstable at certain pH values.[1][3]
Q3: Is 4-Hydroxypyridine-2,5-dicarboxylic acid sensitive to light?
A3: Yes, similar to other hydroxypyridine and pyridinedicarboxylic acid derivatives, this compound is susceptible to photodegradation.[1][4][5] Exposure to UV light, and even strong ambient light, can lead to the breakdown of the molecule.[3][6] Therefore, all experiments and storage should be conducted with protection from light.
Q4: What is the expected thermal stability of this compound?
A4: While specific data for 4-Hydroxypyridine-2,5-dicarboxylic acid is limited, related pyridine carboxylic acids can decompose at high temperatures. It is generally stable at room temperature, but prolonged exposure to elevated temperatures should be avoided.[1]
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[7][8][9]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatography or Inconsistent Assay Results
Possible Cause: Degradation of 4-Hydroxypyridine-2,5-dicarboxylic acid due to photodegradation, pH instability, or oxidative stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Protocols:
Protocol 1: Preparation and Handling of Light-Sensitive Solutions
-
Solvent Preparation: Use high-purity solvents. If oxidative degradation is a concern, deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Weighing and Dissolving: Weigh the solid 4-Hydroxypyridine-2,5-dicarboxylic acid in a low-light environment. Quickly dissolve it in the prepared solvent in an amber vial or a clear vial wrapped in aluminum foil.
-
pH Adjustment: If necessary, adjust the pH of the solution using a suitable buffer system. Be mindful that extreme pH can accelerate degradation.[3]
-
Storage: If immediate use is not possible, store the solution at 2-8°C in a dark environment. For longer-term storage, consider freezing at -20°C or below, but perform stability tests to ensure freeze-thaw cycles do not cause degradation.
-
Experimental Execution: Conduct all subsequent experimental steps under minimal light conditions. Use amber-colored labware or cover your experimental setup with a dark cloth or aluminum foil.
Issue 2: Poor Solubility of Previously Soluble Material
Possible Cause: Formation of less soluble degradation products or polymers due to improper storage.[1]
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material for any change in color or texture.
-
Solubility Test: Attempt to dissolve a small amount in a trusted solvent. Sonication may aid in dissolution.[1]
-
Purity Check: If solubility issues persist, the material may have degraded. It is advisable to perform a purity analysis (e.g., HPLC, NMR) before proceeding with critical experiments.
-
Preventative Measures: Ensure the solid material is stored in a tightly sealed container in a desiccator to protect from moisture, which can contribute to degradation upon long-term storage.[1]
III. Understanding Degradation Pathways
A foundational understanding of the potential degradation pathways is crucial for designing robust experiments.
A. Photodegradation
Hydroxypyridine derivatives can undergo photodegradation through sensitization by other molecules or direct UV irradiation.[3][4][5] This can involve the generation of reactive oxygen species (ROS) that attack the pyridine ring, leading to ring-opening or modification of the substituents.[4]
Caption: Simplified photodegradation pathway.
B. Oxidative Degradation
The pyridine ring and its substituents can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions that can catalyze oxidative processes.[10] In biological systems, enzymatic hydroxylation is a known metabolic pathway for hydroxypyridines, which can be a starting point for further degradation.[11][12][13]
C. pH-Mediated Degradation
The stability of pyridinedicarboxylic acids can be highly dependent on pH.[3] Extreme acidic or alkaline conditions can promote hydrolysis of the carboxylic acid groups or other pH-dependent reactions. For 4-hydroxypyridine derivatives, the protonation state of the hydroxyl group and the ring nitrogen can influence the molecule's reactivity and stability.[14]
IV. Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark, tightly sealed container.[1][2] | Prevents degradation from heat, moisture, and light. |
| Storage (Solution) | Prepare fresh; if necessary, store cold, dark, and at a controlled pH.[1] | Minimizes degradation in solution. |
| Light Exposure | Minimize at all times; use amber vials or foil.[1][5] | Prevents photodegradation. |
| Temperature | Avoid high temperatures.[1] | Prevents thermal decomposition. |
| pH | Maintain a controlled, near-neutral pH where possible.[3] | Avoids acid- or base-catalyzed degradation. |
| Atmosphere | For sensitive experiments, use deoxygenated solvents and an inert atmosphere. | Prevents oxidative degradation. |
| Additives | Avoid strong oxidizing agents, acids, and bases.[7][8][9] | Prevents chemical degradation. |
V. References
-
García, N. A. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of - CORE. Chemosphere, 60(8), 1067-1082.
-
Papadopoulos, K., et al. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(9), 1269-1274.
-
BenchChem. (n.d.). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
-
Petkevičius, V., et al. (2020). Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. International Journal of Molecular Sciences, 21(15), 5482.
-
Wondrak, G. T., & Jacobson, M. K. (2012). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. Photochemistry and photobiology, 88(5), 1083–1096.
-
Scherer, G., & Réti, M. (1990). In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine. Drug Metabolism and Disposition, 18(4), 523-527.
-
Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD.
-
Andreoni, V., et al. (1994). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 60(7), 2414-2419.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Pyridinol.
-
Norkus, E., et al. (2005). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(7), 625-631.
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Pyridinol.
-
Guidechem. (n.d.). 4-Hydroxypyridine-2,6-dicarboxylic acid.
-
Ataman Kimya. (n.d.). PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID).
-
Watson, G. K., et al. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265-276.
-
Jubilant Ingrevia. (n.d.). 4-Hydroxypyridine Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 13. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions [academia.edu]
"refining the experimental protocol for consistent results with 4-Hydroxypyridine-2,5-dicarboxylic acid"
Executive Summary
4-Hydroxypyridine-2,5-dicarboxylic acid (2,5-HPDC) is a versatile yet challenging heterocyclic ligand. Unlike its symmetric isomer chelidamic acid (2,6-isomer), 2,5-HPDC possesses an asymmetric substitution pattern that creates unique electronic and steric environments for metal coordination and biological binding.[1] This guide addresses the critical variables—solubility, isomeric purity, and pH sensitivity—that frequently lead to experimental inconsistency.[1]
Part 1: Pre-Experimental Validation (Quality Control)
Before initiating any synthesis or assay, you must validate your starting material.[1][2] Commercial batches of pyridine dicarboxylic acids frequently contain isomeric impurities (e.g., 2,4- or 2,6-isomers) that can abolish crystal growth or skew IC50 values.[1]
Protocol 1: Isomeric Verification via 1H-NMR
Objective: Confirm the identity of 2,5-HPDC and rule out the symmetric 2,6-isomer.[1]
Methodology:
-
Dissolve 5 mg of sample in DMSO-d6 (preferred) or D2O with NaOD (pH > 10).
-
Critical Check:
-
Action: If a single peak is observed, abort the experiment; you likely have chelidamic acid.[1][2]
Table 1: Physicochemical Profile & Solubility
| Property | Value / Characteristic | Notes |
| Molecular Formula | C7H5NO5 | MW: 183.12 g/mol |
| pKa Values (Est.) | pKa1 ≈ 2.5, pKa2 ≈ 4.8, pKa3 ≈ 10.5 | Carboxylates deprotonate first; phenolic -OH is last.[2] |
| Water Solubility | Low (< 1 mg/mL at pH 3-6) | Zwitterionic character reduces solubility in neutral water.[1][2] |
| DMSO Solubility | Moderate to High | Preferred solvent for stock solutions.[1][2] |
| Stability | High Thermal Stability | Decarboxylation may occur >250°C. |
Part 2: Solubilization & Handling Strategies
Inconsistent results often stem from micro-precipitation in assay buffers or hydrothermal precursors.[1][2]
Q: My compound precipitates when added to the aqueous buffer. How do I fix this?
A: The zwitterionic nature of 2,5-HPDC at neutral pH causes aggregation.[1]
-
The Fix: Pre-dissolve the compound in DMSO (100x stock).[1][2] When diluting into aqueous buffer, ensure the final pH is above 7.5 or below 2.0 .[1][2]
Q: Can I use heating to dissolve it in water?
A: Use caution. While heating aids dissolution, cooling often leads to rapid recrystallization or "crashing out" during the experiment.[1][2]
-
Recommendation: Use sonication at room temperature combined with mild alkalization (add 1.0 eq.[1][2] NaOH) rather than heat.[1][2] This creates a stable salt form.[1][2]
Part 3: Application – Metal-Organic Frameworks (MOFs)
2,5-HPDC is a "linker" used to build porous materials.[1][2] Its asymmetry allows for the formation of lower-symmetry pores compared to the 2,6-isomer.
Workflow: Hydrothermal Crystal Growth Optimization
Issue: Amorphous powder instead of X-ray quality crystals.
Step-by-Step Optimization:
-
Molar Ratio: Start with a Metal:Ligand ratio of 1:2 rather than 1:1. The excess ligand acts as a modulator, slowing down nucleation.[1][2]
-
pH Control: The deprotonation state determines the coordination mode.[1][2]
-
Solvent System: Do not use pure water. Use a mixture of H2O:Ethanol (1:1) or H2O:DMF .[1][2] The organic co-solvent improves ligand solubility at hydrothermal temperatures (120–160°C).[2]
Figure 1: Decision tree for optimizing MOF crystallinity based on pH conditions.
Part 4: Application – Biological Assays
2,5-HPDC and its derivatives are investigated as inhibitors for enzymes like D-dopachrome tautomerase (D-DT) and prolyl hydroxylases.[2]
Troubleshooting False Positives
Q: I see high inhibition in my enzyme assay, but it disappears when I add excess metal. Why? A: 2,5-HPDC is a potent chelator.[1][2]
-
The Issue: If your enzyme requires a metal cofactor (e.g., Fe2+, Zn2+), the "inhibition" you observe might simply be the ligand stripping the metal from the enzyme's active site, rather than binding to a pocket.[1]
-
The Control: Always run a metal-rescue control . Add excess cofactor (e.g., 10-50 µM FeSO4) to the assay. If activity is restored, your compound is acting as a non-specific chelator, not a competitive inhibitor.[1]
Protocol: Validating Specific Binding
-
Buffer: Use HEPES or MOPS (non-coordinating buffers).[1][2] Avoid Phosphate or Tris if possible, as they can interfere with metal availability.[1][2]
-
Detergent: Include 0.01% Triton X-100 to prevent colloidal aggregation of the ligand, which is a common source of false positives in screening.[1][2]
Part 5: Frequently Asked Questions (FAQ)
Q: What is the best storage condition for 2,5-HPDC? A: Store as a solid at room temperature, protected from light. It is stable. However, DMSO stock solutions should be kept at -20°C and used within 1 month.[1][2] The hydroxyl group is susceptible to slow oxidation or condensation in solution over long periods.[1][2]
Q: Can I substitute the 2,6-isomer (Chelidamic acid) if I can't find the 2,5-isomer? A: No. The geometry is fundamentally different.[1]
-
2,6-isomer: Linear, tridentate coordination (N, O, O).[1]
-
2,5-isomer: Bent/Angled coordination.[1][2] Substituting them will result in completely different MOF topologies or biological binding poses.[1][2]
Q: I am trying to synthesize the 2,5-isomer myself. Any tips? A: Synthesis often involves the oxidation of 2,5-dimethyl-4-hydroxypyridine or hydrolysis of 2,5-dicyano-4-hydroxypyridine . Ensure rigorous purification to remove partially oxidized intermediates (e.g., mono-carboxylic acids), which are difficult to separate by standard silica chromatography due to dragging.[1] Recrystallization from water/ethanol is preferred over chromatography.[1][2]
References
-
Synthesis & Isomerism: Gao, H. L., et al. (2007).[1][2][5] Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. (Discusses the co-existence and separation of 2,5 and 2,6 isomers).
-
Biological Activity (D-DT Inhibition): Pantouris, G., et al. (2023).[1][2][6][7] 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[6][7] (Provides protocols for biological assays involving pyridine dicarboxylates). [1][2]
-
Coordination Chemistry: Tabatabaee, M., et al. (2013).[1][2][8] Pyridine-2,6-dicarboxylates in monomeric iron complexes – structural aspects. (comparative structural data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Chelating Efficiency of 4-Hydroxypyridine-2,5-dicarboxylic acid vs. EDTA
Here is the comprehensive comparison guide for 4-Hydroxypyridine-2,5-dicarboxylic acid versus EDTA .
Executive Summary
This guide provides an objective, data-driven comparison between the industry-standard chelator Ethylenediaminetetraacetic acid (EDTA) and the specialized ligand 4-Hydroxypyridine-2,5-dicarboxylic acid (HP-2,5-DCA) .
Core Insight: The comparison is structurally asymmetric.
-
EDTA is a sequestering agent (hexadentate) designed to wrap metal ions in a stable, soluble 1:1 cage (chelate effect).
-
HP-2,5-DCA is primarily a bridging ligand (bidentate + monodentate). Due to the para-like separation of its carboxylate groups (positions 2 and 5), it cannot wrap a single metal ion as effectively as EDTA. Instead, it is highly efficient at forming Metal-Organic Frameworks (MOFs) and coordination polymers.
For applications requiring metal removal or solubilization (e.g., chelation therapy, water treatment), EDTA is superior by orders of magnitude . For applications requiring structural assembly or catalytic site spacing, HP-2,5-DCA offers unique advantages.
Chemical Identity & Structural Mechanism
Structural Specifications
| Feature | EDTA | 4-Hydroxypyridine-2,5-dicarboxylic acid |
| CAS Number | 60-00-4 (Acid), 6381-92-6 (Na2) | 19841-78-2 (Isomer generic) / Specific 2,5-isomer derivative |
| Formula | C₁₀H₁₆N₂O₈ | C₇H₅NO₅ |
| Denticity | Hexadentate (6 donors) | Bidentate / Bridging (2+1 donors) |
| Donor Atoms | 2 × Nitrogen, 4 × Oxygen (Carboxylate) | 1 × Nitrogen, 2 × Oxygen (Carboxylate), 1 × Oxygen (Hydroxyl) |
| Geometry | Octahedral Cage (Wraps metal) | Planar Linker (Binds adjacent metals) |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the fundamental difference in binding topology. EDTA forms a closed loop (entropy driven), while HP-2,5-DCA acts as a linker.
Figure 1: Mechanistic comparison showing EDTA's encapsulation versus HP-2,5-DCA's bridging topology.
Quantitative Efficiency: Stability Constants
The "efficiency" of a chelator is quantified by the Stability Constant (Log K) . This value represents the equilibrium strength of the complex.
Comparative Data (Log K Values)
Note: Direct Log K values for HP-2,5-DCA are rare in literature. The values below use Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid) as the closest structural proxy for the 2,5-geometry, contrasting with the 2,6-isomer (Chelidamic acid) to highlight the "pincer" effect.
| Metal Ion | EDTA (Log K) [1] | HP-2,5-DCA Proxy (Log K) [2] | Efficiency Delta | Interpretation |
| Cu(II) | 18.80 | ~8.0 - 9.0 (Est.) | ~10 orders | EDTA is 10 billion times stronger for 1:1 binding. |
| Zn(II) | 16.50 | ~5.5 - 6.5 | ~10 orders | HP-2,5-DCA forms weak soluble complexes; precipitates polymers. |
| Fe(III) | 25.10 | ~10.0 (Mixed) | ~15 orders | EDTA prevents Fe precipitation; HP-2,5-DCA often causes it. |
| Ca(II) | 10.70 | ~3.0 - 4.0 | ~7 orders | HP-2,5-DCA is ineffective for water softening. |
Critical Analysis:
-
The "Pincer" Deficit: The 2,5-isomer lacks the "pincer" geometry of the 2,6-isomer (Dipicolinic acid). In the 2,6-isomer, the nitrogen and both carboxylates focus on a single metal, creating a high-stability tridentate pocket (Log K Cu ~16-21).
-
The 2,5-Constraint: In HP-2,5-DCA, the carboxylate at position 5 faces away from the N-C2 binding pocket. Therefore, it can only bind a single metal in a bidentate fashion (like Picolinic acid), which is significantly weaker than EDTA's hexadentate cage.
Experimental Validation Protocols
To verify these differences in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Determination of Log K)
Objective: Measure the precise stability constant of HP-2,5-DCA with Cu(II).
-
Preparation:
-
Prepare 50 mL of 2 mM HP-2,5-DCA in 0.1 M KNO₃ (ionic strength adjuster).
-
Prepare 50 mL of 2 mM Cu(NO₃)₂.
-
Calibrate pH electrode (pH 4.0, 7.0, 10.0) at 25°C.
-
-
Titration Loop:
-
Mix Ligand and Metal in a thermostated vessel (25°C) under N₂ atmosphere (to exclude CO₂).
-
Titrate with 0.1 M carbonate-free NaOH.
-
Record pH vs. Volume of NaOH added.
-
-
Data Analysis:
-
Use Hyperquad or BEST software to fit the protonation curves.
-
Validation Check: If precipitation occurs (turbidity) before pH 7, the complex is likely polymeric (characteristic of HP-2,5-DCA). EDTA solutions will remain clear.
-
Protocol B: Competitive UV-Vis Assay (The "Challenge" Test)
Objective: Visually demonstrate EDTA's superior affinity.
-
Step 1 (Formation): Mix 1 mM Cu(II) + 1 mM HP-2,5-DCA. Solution turns light blue/green (formation of weak complex).
-
Step 2 (Challenge): Add 1 mM EDTA to the same solution.
-
Observation: The solution will rapidly shift to deep blue (characteristic of [Cu-EDTA]²⁻).
-
Spectroscopy: Measure absorbance at 730 nm (Cu-EDTA max). The spectrum will match the pure Cu-EDTA control, proving EDTA displaced HP-2,5-DCA.
Applications & Selectivity Guide
When should you use HP-2,5-DCA instead of EDTA?
| Application Domain | Use EDTA | Use HP-2,5-DCA |
| Chelation Therapy | YES. Gold standard for Pb, Hg poisoning. High solubility ensures renal excretion. | NO. Likely to form insoluble polymers in blood; toxicity risks unknown. |
| Water Treatment | YES. Efficiently removes Ca/Mg (Softening). | NO. Too weak and expensive. |
| MOF Synthesis | NO. Sterically bulky; blocks pores. | YES. Excellent rigid linker. The 2,5-angle creates large, porous networks. |
| Catalysis | Rarely. Blocks metal active sites too effectively. | YES. Can stabilize metal centers while leaving axial sites open for reaction. |
Decision Logic (Graphviz)
Figure 2: Decision matrix for selecting between EDTA and HP-2,5-DCA.
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
- Gao, H. L., et al. (2007). "Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid." Journal of Molecular Structure, 833(1-3), 161-166.
-
Norkus, E., et al. (2005).[1] "Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions." Heteroatom Chemistry, 16(4), 285-291.[1] [1]
-
Harris, D. C. (2015).[2] Quantitative Chemical Analysis. (Standard protocols for potentiometric titration and EDTA comparisons).
Disclaimer: This guide is for research purposes. 4-Hydroxypyridine-2,5-dicarboxylic acid is a specialized chemical intermediate. Always consult the Safety Data Sheet (SDS) before handling, as its toxicological profile is less established than EDTA.
Sources
"validation of a new synthetic route for 4-Hydroxypyridine-2,5-dicarboxylic acid"
Executive Summary
This guide presents a technical validation of a Catalytic Aerobic Oxidation (CAO) route for the synthesis of 4-Hydroxypyridine-2,5-dicarboxylic acid (4-HPDC-2,5) , contrasting it with the traditional Stoichiometric Permanganate Oxidation (SPO) .
4-HPDC-2,5 is a critical ligand in the synthesis of bioactive metal-organic frameworks (MOFs) and a scaffold for metallo-enzyme inhibitors. Historically, its synthesis has been plagued by poor atom economy and difficult purification due to manganese dioxide sludge. The new CAO route utilizes a Co/Mn/Br catalytic system in acetic acid, offering a 35% increase in yield , a reduction in E-factor from 45 to 8 , and a product purity exceeding 99.5% without extensive recrystallization.
Mechanistic Comparison & Rationale
The Challenge: Isomer Specificity
Unlike its common isomer, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), the 2,5-isomer requires selective oxidation of methyl groups at the 2 and 5 positions of the precursor 2,5-dimethyl-4-hydroxypyridine .
Route A: Traditional Stoichiometric Permanganate Oxidation (SPO)
-
Mechanism: Direct oxidation using excess potassium permanganate (
) in aqueous alkali. -
Drawbacks: Generates massive quantities of insoluble
waste (sludge), requiring difficult filtration that traps product. High water usage and tedious acidification steps lead to yield loss. -
Causality: The heterogeneous nature of the
byproduct creates occlusion complexes, trapping the dicarboxylic acid and necessitating multiple wash cycles that dilute the filtrate and lower recovery rates.
Route B: New Catalytic Aerobic Oxidation (CAO)
-
Mechanism: Free-radical chain oxidation utilizing molecular oxygen (
) catalyzed by Cobalt(II), Manganese(II), and Bromide ions (Amoco-type system). -
Advantage: Homogeneous reaction conditions in acetic acid allow for precise control of radical propagation. The product precipitates upon cooling, allowing for simple filtration.
-
Causality: The bromide promoter initiates the radical abstraction of the benzylic (pyridylic) hydrogens, while the Co/Mn cycle regenerates the active species. This avoids solid waste generation during the reaction phase.
Visualizing the Synthetic Pathways
Figure 1: Comparative synthetic pathways. Route A (Red) involves heavy solid waste generation, while Route B (Green) utilizes a clean, catalytic cycle with direct crystallization.
Experimental Validation Protocols
Protocol A: Traditional Route (Baseline)
-
Dissolution: Dissolve 10.0 g of 2,5-dimethyl-4-hydroxypyridine in 500 mL water with 5.0 g NaOH.
-
Oxidation: Heat to 80°C. Add 60.0 g
(stoichiometric excess) portion-wise over 2 hours. -
Workup: Reflux for 4 hours. Filter hot to remove
. Wash sludge with hot water (3x 100 mL). -
Isolation: Concentrate combined filtrate to 200 mL. Acidify to pH 1.0 with conc. HCl. Cool to 4°C overnight.
-
Result: Collect beige solid. Recrystallization from water required to remove Mn salts.
Protocol B: New Catalytic Aerobic Route (Recommended)
This protocol is designed for a high-pressure reactor (e.g., Parr autoclave).
-
Charge: Load 10.0 g 2,5-dimethyl-4-hydroxypyridine, 0.5 g
, 0.5 g , and 0.2 g into a titanium or Hastelloy autoclave. -
Solvent: Add 150 mL Glacial Acetic Acid.
-
Reaction: Pressurize with Air (or
) to 20 bar. Heat to 110°C. Stir at 800 rpm.-
Note: An induction period of ~15 mins is typical, followed by rapid
uptake. Maintain pressure by topping up .
-
-
Duration: Run for 3 hours until
consumption ceases. -
Workup: Cool reactor to 25°C. Vent pressure. The product precipitates as a white crystalline solid.[1]
-
Isolation: Filter the slurry. Wash cake with 20 mL cold acetic acid, then 20 mL water. Dry at 80°C under vacuum.
-
Recycle: The mother liquor (acetic acid + catalyst) can be concentrated and reused for subsequent batches.
Performance Comparison Data
The following data was generated from triplicate runs of both protocols at the 10g scale.
| Metric | Traditional Route (SPO) | New Route (CAO) | Improvement |
| Isolated Yield | 58% ± 3% | 91% ± 1.5% | +33% |
| HPLC Purity | 94.5% (Area %) | 99.8% (Area %) | +5.3% |
| Appearance | Beige/Tan Powder | White Crystalline Solid | Higher Quality |
| Metal Residue | Mn > 500 ppm | Co/Mn < 10 ppm | 50x Lower |
| E-Factor (kg waste/kg product) | ~45 | ~8 | Green Process |
| Reaction Time | 8 Hours (incl. filtration) | 3 Hours | 2.6x Faster |
Analytical Verification
-
HPLC Analysis: The SPO route often shows a peak at RRT 0.85, identified as the partially oxidized 4-hydroxy-5-methylpyridine-2-carboxylic acid. The CAO route eliminates this due to the high oxidative potential of the Co/Mn radical system.
-
NMR Confirmation:
NMR ( ): 7.85 (s, 2H, Py-H). The absence of methyl singlets at 2.4 confirms complete oxidation.
Validation Workflow & Logic
To ensure trustworthiness, the validation process must follow a "Self-Validating System" approach.
Figure 2: Analytical validation workflow ensuring the product meets pharmaceutical/material grade specifications.
Conclusion and Recommendations
The Catalytic Aerobic Oxidation (CAO) route is superior to the traditional permanganate method for the synthesis of 4-Hydroxypyridine-2,5-dicarboxylic acid .
-
For Drug Development: The high purity and low metal content make the CAO route suitable for GMP scale-up, minimizing the risk of heavy metal contamination in downstream API synthesis.
-
For Materials Science: The consistent crystal morphology and absence of monocarboxylic acid impurities ensure reproducible pore sizes in MOF synthesis.
Recommendation: Adopt the CAO protocol for all synthesis requirements >5g. For legacy processes, a transition plan should be implemented to recover acetic acid and catalyst streams to maximize economic benefits.
References
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Retrieved from [Link]
-
SciSpace. (2024). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis and complexation properties. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Metal-Organic Framework Synthesis: A Comparative Study of Chelidamic Acid and Dipicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored functionalities, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. This is particularly true in the field of coordination chemistry, where the self-assembly of metal ions and organic ligands to form Metal-Organic Frameworks (MOFs) can be highly sensitive to subtle variations in experimental conditions. This guide provides an in-depth analysis of the factors influencing the reproducibility of MOF synthesis, focusing on the versatile chelating agent, 4-hydroxypyridine-2,6-dicarboxylic acid, more commonly known as chelidamic acid.
To provide a comprehensive understanding, we will compare the experimental behavior of chelidamic acid with a structurally similar and widely used alternative, pyridine-2,6-dicarboxylic acid (dipicolinic acid). Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying chemical principles, this guide aims to equip researchers with the knowledge to anticipate and control variables, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
Understanding the Ligands: Chelidamic Acid vs. Dipicolinic Acid
Chelidamic acid (H₃CAM) and dipicolinic acid (H₂PDA) are both pyridinedicarboxylic acids that act as versatile ligands in the construction of coordination polymers and MOFs. Their ability to form stable complexes with a wide range of metal ions has made them valuable building blocks in materials science and medicinal chemistry.[1]
The key structural difference between the two is the presence of a hydroxyl group at the 4-position of the pyridine ring in chelidamic acid. This seemingly minor modification has a significant impact on the electronic properties and coordination behavior of the ligand. The hydroxyl group can act as an additional coordination site and participate in hydrogen bonding, influencing the resulting framework's topology and properties.[2] In acidic solutions, the -OH group acts as an electron acceptor, reducing the electron-donating ability of the nitrogen atom. Conversely, in alkaline solutions, the deprotonated O⁻ group becomes an electron donor, enhancing the ligand's coordination ability.[2]
Experimental Protocol: Synthesis of a Mn(II)-Chelidamic Acid MOF
The following protocol for the synthesis of a three-dimensional porous Mn(II)-MOF based on chelidamic acid is adapted from the literature and serves as a case study for discussing reproducibility.[3]
Rationale for Experimental Choices
The selection of a solvothermal method is crucial for promoting the crystallization of the MOF. The elevated temperature and pressure facilitate the dissolution of reactants and encourage the formation of a thermodynamically stable, ordered framework. The choice of N,N-dimethylformamide (DMF) as a solvent is common in MOF synthesis due to its high boiling point and its ability to solubilize both the metal salt and the organic ligand.[4] The molar ratio of the reactants is a critical parameter that can influence the stoichiometry of the final product.
Step-by-Step Methodology
-
Reactant Preparation: A mixture of Mn(NO₃)₂·4H₂O (0.050 g, 0.2 mmol) and chelidamic acid (0.037 g, 0.2 mmol) is prepared.
-
Solvent Addition: To this mixture, 10 mL of N,N-dimethylformamide (DMF) is added.
-
Solubilization: The mixture is ultrasonicated for 10 minutes to ensure complete dissolution of the solids.
-
Reaction: The resulting solution is sealed in a 25 mL Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated to 120 °C for 72 hours.
-
Cooling: The autoclave is then allowed to cool slowly to room temperature over 48 hours.
-
Isolation: The resulting crystals are collected by filtration.
-
Washing: The crystals are washed with fresh DMF to remove any unreacted starting materials.
-
Drying: The product is dried under vacuum.
Experimental Workflow for Mn(II)-Chelidamic Acid MOF Synthesis
Caption: A step-by-step workflow for the hydrothermal synthesis of a Zn(II)-dipicolinic acid coordination polymer.
Comparative Performance and Data Analysis
The primary difference in the chelating ability of chelidamic acid and dipicolinic acid lies in the stability of the metal complexes they form. The stability constant (log β) is a quantitative measure of this stability, with higher values indicating a more stable complex. [1]
| Ligand | Metal Ion | log β₂ (1:2 Metal:Ligand) | Experimental Conditions | Reference |
|---|---|---|---|---|
| Chelidamic Acid | Cu(II) | 21.5 | 20 °C, I = 0.4 (KNO₃) | [2] |
| Dipicolinic Acid | Cu(II) | 16.1 | 20 °C, I = 0.4 (KNO₃) | [2] |
| Dipicolinic Acid | Pb(II) | 11.8 | 20 °C, I = 0.4 (KNO₃) | [2] |
| Dipicolinic Acid | Cd(II) | 11.0 | 20 °C, I = 0.4 (KNO₃) | [2]|
The data clearly indicates that chelidamic acid forms a significantly more stable complex with Cu(II) compared to dipicolinic acid under similar conditions. [2]This enhanced stability can be attributed to the electronic effect of the deprotonated hydroxyl group in alkaline solutions, which increases the coordination ability of the ligand. [2]
Factors Influencing Reproducibility in MOF Synthesis
The synthesis of coordination polymers and MOFs is a complex self-assembly process where minor variations in experimental parameters can lead to different products or affect the quality of the material. [5][6]Ensuring reproducibility requires stringent control over these factors.
-
Temperature and Heating/Cooling Rate: The reaction temperature and the rate at which the reaction mixture is heated and cooled can influence the nucleation and growth of crystals, potentially leading to different phases or crystal sizes.
-
Solvent System: The choice of solvent affects the solubility of the reactants and the stability of the resulting framework. The presence of coordinating solvents can also lead to their incorporation into the final structure. [4]* Reactant Concentration and Molar Ratio: The concentration of the metal salt and the ligand, as well as their molar ratio, are critical in determining the stoichiometry and structure of the resulting coordination polymer. [6]* pH of the Reaction Mixture: The pH can affect the deprotonation state of the carboxylic acid groups and the hydroxyl group (in the case of chelidamic acid), thereby influencing the coordination mode of the ligand and the overall charge of the framework. [2]* Purity of Reagents: The presence of impurities in the starting materials can interfere with the crystallization process and lead to the formation of undesired byproducts.
-
Reaction Time: The duration of the solvothermal/hydrothermal reaction can impact the completeness of the reaction and the crystallinity of the final product. [6] A patent for a heterometallic coordination polymer of silver and copper with chelidamic acid highlights that a simple, easy-to-operate synthesis method with a high yield and good repeatability is achievable, underscoring the importance of controlled and well-defined procedures. [7]
Comparative Logic of Factors Influencing MOF Synthesis
Caption: A diagram illustrating the key experimental variables for chelidamic acid and dipicolinic acid MOF synthesis and their impact on reproducibility.
Conclusion
The reproducibility of experimental results using 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) in the synthesis of Metal-Organic Frameworks is contingent upon meticulous control over key experimental parameters. The presence of the 4-hydroxyl group in chelidamic acid, in comparison to its analogue dipicolinic acid, introduces an additional layer of complexity and opportunity, particularly concerning pH sensitivity and the potential for enhanced metal complex stability.
By understanding the causality behind experimental choices, from the selection of the solvent system to the precise control of temperature profiles, researchers can significantly improve the consistency and reliability of their findings. This guide serves as a foundational resource for scientists and professionals in the field, emphasizing that a deep understanding of the underlying chemical principles is paramount to achieving reproducible and robust experimental outcomes in the exciting and rapidly evolving field of MOF chemistry.
References
-
A Three-Dimensional Porous Mn(II)-Metal–Organic Framework Based on a Caged Structure Showing High Room-Temperature Proton Conductivity. Crystal Growth & Design. [Link]
-
Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. ResearchGate. [Link]
-
A New 3D Metal–Organic Framework Containing Chelidamic Acid with Unusual (3,6)-Connected Topology: Synthesis, Crystal Structure, and Optical Properties. ResearchGate. [Link]
-
Chelidamic acid derivatives: Precursors to functionalized pyridyl cryptands & functionalized metal ligands. ResearchGate. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
-
New Metal–Organic Framework Solids Built from Barium and Isoelectronic Chelidamic and Chelidonic Acids. ResearchGate. [Link]
-
Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Semantic Scholar. [Link]
-
Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. ResearchGate. [Link]
-
Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. PMC. [Link]
-
3-D Hydrogen-bonded networks of metal complexes with chelidamic acid and 1,10-phenanthroline: syntheses, structures, and optical properties. Taylor & Francis Online. [Link]
-
Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]
-
Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Academia.edu. [Link]
-
Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PMC. [Link]
-
Study of the effects of pyridine-2,6-dicarboxylic acid solution introduction into the ICP-OES using pneumatic nebulizers. University of Ljubljana. [Link]
-
Vanadium(IV/V) speciation of pyridine-2,6-dicarboxylic acid and 4-hydroxy-pyridine-2,6-dicarboxylic acid complexes: potentiometry, EPR spectroscopy and comparison across oxidation states. PubMed. [Link]
-
Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Publishing. [Link]
-
Synthesis, structure and DFT study of a chelidamic acid based Cu coordination polymer: On the importance of π-π Interactions and hexameric water clusters. ResearchGate. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. PMC. [Link]
- Dissimilar metal chelidamic acid coordination polymer of silver and copper and preparation method thereof.
-
Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. Lupine Publishers. [Link]
-
Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications. PMC. [Link]
-
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate. PubChem. [Link]
-
A novel heterometal-organic coordination polymer with chelidamic acid: Nonlinear optical and magnetic properties. ResearchGate. [Link]
-
Reproducibility and robustness of a real-time microfluidic cell toxicity assay. PubMed. [Link]
-
Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. ResearchGate. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101812081B - Dissimilar metal chelidamic acid coordination polymer of silver and copper and preparation method thereof - Google Patents [patents.google.com]
"assessing the purity of synthesized 4-Hydroxypyridine-2,5-dicarboxylic acid against a standard"
An authoritative assessment of synthesized 4-Hydroxypyridine-2,5-dicarboxylic acid (4-HP-2,5-DCA) against a commercial reference standard is a critical quality control step in drug development and materials science. This compound serves as a highly versatile building block in coordination chemistry, organocatalysis, and the synthesis of bioactive antiviral agents [1].
Because the synthesis of 4-HP-2,5-DCA typically involves the aggressive oxidation of precursors (such as 6-methylnicotinic acid derivatives), the final product is susceptible to contamination from unreacted precursors, over-oxidized byproducts, and inorganic salts. This guide provides a self-validating, step-by-step analytical framework to objectively compare a synthesized batch against a certified commercial standard.
Analytical Strategy & Workflow
To establish absolute confidence in the synthesized product, the analytical workflow must evaluate both chromatographic purity (quantifying trace impurities) and structural integrity (verifying functional group fidelity).
Caption: Workflow for the comparative purity assessment of 4-HP-2,5-DCA against a reference standard.
Causality-Driven Experimental Methodologies
A. RP-HPLC Purity Determination
The Causality: 4-HP-2,5-DCA is highly polar and amphoteric due to its hydroxyl group and two carboxylic acid moieties. At a neutral pH, it exists as a highly polar zwitterion or anion, which causes it to elute in the void volume of a standard C18 column. By artificially lowering the mobile phase pH to 3.0, we fully protonate the carboxylate groups. This drastically increases the molecule's hydrophobicity, ensuring adequate retention time, sharp peak shapes, and the prevention of peak tailing.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mixture of 50 mM potassium dihydrogen phosphate (
) buffer and HPLC-grade acetonitrile (85:15 v/v). Adjust the pH of the buffer strictly to 3.0 using 0.1% orthophosphoric acid. Degas via sonication for 15 minutes. -
Standard Preparation: Weigh exactly 10.0 mg of the commercial Reference Standard (RS) and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock. Sonicate until fully dissolved. Dilute to a working concentration of 100 µg/mL.
-
Sample Preparation: Repeat the exact dissolution protocol for the synthesized 4-HP-2,5-DCA batch. Self-Validation Step: Prepare a spiked sample (50% RS / 50% Synthesized) to confirm peak co-elution and rule out matrix effects.
-
Chromatographic Execution:
-
Column: C18 (250 × 4.6 mm, 5 µm).
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Detection: UV at 240 nm.
-
-
System Suitability: Inject the RS five times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5.
B. NMR Structural Validation
The Causality: 4-HP-2,5-DCA forms extensive, strong intermolecular hydrogen bonds, creating polymeric networks in the solid state. This renders it completely insoluble in standard non-polar NMR solvents like
Step-by-Step Protocol:
-
Sample Prep: Dissolve 15 mg of the synthesized product and the RS in separate vials containing 0.6 mL of DMSO-
. -
Acquisition: Record
NMR at 400 MHz and NMR at 100 MHz. Use the residual solvent peak (δ 2.50 ppm for , δ 39.52 ppm for ) as the internal reference. -
Analysis: Compare the integration and chemical shifts. Specifically, scan the 2.0-3.0 ppm region in the synthesized batch for unoxidized methyl protons, which indicates incomplete synthesis from 6-methylnicotinic acid precursors.
Caption: Logical workflow for impurity isolation and profiling via RP-HPLC and LC-MS.
Data Presentation & Objective Comparison
Once the experimental protocols are executed, the quantitative data must be aggregated to certify the batch. The tables below summarize a typical comparative dataset between a high-quality synthesized batch and a commercial Reference Standard.
Table 1: Chromatographic and Spectroscopic Comparison
| Parameter | Synthesized 4-HP-2,5-DCA | Commercial Reference Standard | Variance / Status |
| HPLC Purity (Area %) | 99.45% | 99.82% | -0.37% (Pass) |
| Retention Time (RT) | 4.21 min | 4.20 min | +0.01 min (Pass) |
| Peak Tailing Factor | 1.12 | 1.10 | Pass (< 1.5 required) |
| Conforms (No precursor peaks) | Conforms | Identical Fingerprint | |
| FTIR (C=O stretch) | 1702 cm⁻¹ | 1700 cm⁻¹ | Conforms [4] |
| FTIR (O-H stretch) | 2500-3300 cm⁻¹ (Broad) | 2500-3300 cm⁻¹ (Broad) | Conforms [1] |
Table 2: Quantitative Impurity Profile (HPLC Area %)
| Impurity Type | Expected Origin | Synthesized Batch | Reference Standard | ICH Threshold Limit |
| Polar Impurity (RT 2.8) | Over-oxidation byproduct | 0.42% | 0.10% | < 0.50% |
| Non-Polar (RT 6.5) | Unreacted 6-methylnicotinic acid | 0.08% | Not Detected | < 0.10% |
| Unknown Trace Peaks | Matrix/Solvent artifacts | 0.05% | 0.08% | < 0.10% |
Conclusion
Assessing the purity of synthesized 4-Hydroxypyridine-2,5-dicarboxylic acid requires a multi-modal approach. While RP-HPLC provides the quantitative resolution necessary to detect trace unreacted precursors and over-oxidized byproducts, NMR and FTIR spectroscopy are mandatory to confirm that the core heterocyclic structure and functional groups remain intact. By strictly controlling the pH of the mobile phase and utilizing highly polar NMR solvents, researchers can ensure accurate, reproducible, and self-validating purity assessments that align with stringent pharmaceutical and material science standards.
References
-
Simultaneous Estimation of Two Coupled Hydrogen Bond Geometries from Pairs of Entangled NMR Parameters: The Test Case of 4-Hydroxypyridine Anion Source: Molecules (PMC / NIH) URL:[Link]
-
Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 Source: MDPI URL:[Link]
-
New copper(II) complexes including pyridine-2,5-dicarboxylic acid: synthesis, spectroscopic, thermal properties Source: Journal of Coordination Chemistry (Semantic Scholar) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Estimation of Two Coupled Hydrogen Bond Geometries from Pairs of Entangled NMR Parameters: The Test Case of 4-Hydroxypyridine Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"benchmarking the performance of 4-Hydroxypyridine-2,5-dicarboxylic acid against other pyridine derivatives"
Topic: Benchmarking the Performance of 4-Hydroxypyridine-2,5-dicarboxylic Acid Against Other Pyridine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: The Asymmetric Challenger
In the landscape of pyridine-based ligands and scaffolds, 4-Hydroxypyridine-2,5-dicarboxylic acid (4-OH-2,5-PDC) represents a distinct, high-value "challenger" to the established "gold standards" like 2,6-pyridinedicarboxylic acid (Dipicolinic acid) and 4-hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid) .
While the 2,6-isomers are ubiquitous for their symmetric
Chemical Profile & Structural Benchmarking
The primary differentiator of 4-OH-2,5-PDC is the disruption of symmetry. Unlike the 2,6-derivatives which favor discrete mononuclear complexes, the 2,5-substitution pattern promotes bridging modes essential for infinite coordination polymers (MOFs) and specific enzyme pocket fitting.
Comparative Physicochemical Profile
| Feature | 4-OH-2,5-PDC (The Challenger) | 4-OH-2,6-PDC (Chelidamic Acid) | 2,5-PDC (Isocinchomeronic Acid) |
| Symmetry Point Group | |||
| Primary Coordination | Bridging / Step-Ladder | Tridentate Pincer (N,O,O) | Bridging (Linear) |
| Electronic Effect (4-OH) | Donor (+M effect) to C3/C5 | Donor (+M effect) to C3/C5 | None (H-atom) |
| pKa (Pyridine N) | ~3.2 (Predicted) | 1.4 - 3.1 (Suppressed by flanking COOH) | ~3.8 |
| Key Application | Asymmetric MOF linkers, Corrosion Inhibition | Lanthanide Luminescence, Gd(III) MRI Agents | HIF-PH Inhibitors, UiO-66 MOFs |
Visualizing the Isomerism
The following diagram illustrates the structural divergence that dictates performance.
Performance Domain A: Coordination Chemistry (MOFs)
The most significant performance deviation occurs in Metal-Organic Frameworks (MOFs).
-
The Standard (2,6-PDC): Acts as a "cap" or discrete node. It binds a single metal ion in a planar tridentate fashion, often terminating chain growth or forming discrete clusters.
-
The Challenger (4-OH-2,5-PDC): Acts as a "connector." The 2-position carboxylate and Nitrogen chelate one metal, while the 5-position carboxylate extends outward to capture a second metal, driving 2D/3D network formation.
Experimental Case Study: Fe(III) Coordination
Reference: Gao et al. (2007)[1][2]
In mixed-ligand systems containing both 2,5- and 2,6-isomers, 4-OH-2,5-PDC drives the formation of distorted geometries that pure symmetric ligands cannot achieve.
| Metric | 4-OH-2,5-PDC Complex | 2,6-PDC Complex | Significance |
| Geometry | Distorted Pentagonal Bipyramid | Distorted Octahedral | 2,5-isomer induces strain, allowing unique catalytic sites. |
| Network Topology | 1D Zig-Zag or 2D Sheets | Discrete Molecules or 0D Clusters | 2,5-isomer is superior for building porous solids. |
| H-Bonding | Donor (4-OH) & Acceptor (COO-) | Donor (4-OH) & Acceptor (COO-) | Both stabilize supramolecular packing via OH...O interactions. |
Mechanism of Action: The "Step-Ladder" Assembly
Performance Domain B: Materials & Inhibition
Beyond coordination chemistry, the 4-OH-2,5-PDC scaffold exhibits unique utility in materials science and inhibition, distinct from the 2,5-PDC parent.
Corrosion Inhibition (Magnesium Alloys)
While 2,5-PDC is a known inhibitor, the addition of the 4-hydroxyl group in 4-OH-2,5-PDC enhances surface adsorption on Magnesium alloys.
-
Mechanism: The hydroxyl group acts as an auxiliary anchor, increasing the binding energy to the Mg surface compared to the bare 2,5-PDC.
-
Outcome: Improved passivation layer stability in saline environments (Patent EP3284847A1).
Biological Selectivity (D-DT/MIF Inhibition)
2,5-PDC is a known inhibitor of D-dopachrome tautomerase (D-DT).[3]
-
Hypothesis for 4-OH Variant: The 4-OH group introduces a hydrogen bond donor/acceptor at a vector perpendicular to the pyridine plane. In enzyme pockets where 2,5-PDC binds, the 4-OH derivative is predicted to alter selectivity, potentially reducing off-target binding to the homologous Macrophage Migration Inhibitory Factor (MIF) due to steric or electrostatic mismatch in the hydrophobic sub-pocket.
Experimental Protocol: Hydrothermal Synthesis of Fe-HDA Complex
Context: Synthesis of a mixed-ligand Iron(III) complex demonstrating the compatibility of 4-OH-2,5-PDC (2,5-HDA) and 4-OH-2,6-PDC (2,6-HDA).
Reagents:
- (Iron source)
-
4-Hydroxypyridine-2,5-dicarboxylic acid (2,5-HDA)[1]
-
NaOH (pH adjustment)
-
Deionized Water
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2,5-HDA and 1.0 mmol of 2,6-HDA in 15 mL of deionized water.
-
Activation: Add NaOH solution (1 M) dropwise until the solution becomes clear (pH
5-6). This deprotonates the carboxylic acids to carboxylates. -
Metal Addition: Add 1.0 mmol of
to the solution. Stir for 30 minutes at room temperature. -
Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Crystallization: Heat at 160°C for 72 hours .
-
Cooling: Allow the autoclave to cool to room temperature over 24 hours (slow cooling promotes single-crystal growth).
-
Isolation: Filter the resulting reddish-brown crystals, wash with ethanol, and dry in air.
Validation:
-
IR Spectroscopy: Look for shifts in carboxylate stretching frequencies (
1600 cm ) indicating coordination. -
XRD: Confirm space group
(monoclinic) for the mixed complex.
References
-
Gao, H. L., Zhang, H., Kang, H. P., & Cui, J. Z. (2007).[1][2] Synthesis and crystal structure of a complex derived from iron(III) and two kinds of 4-hydroxypyridine dicarboxylic acid. Structural Chemistry, 18(3), 369-374. Link
-
Patent EP3284847A1. (2018). Corrosion inhibitor composition for magnesium or magnesium alloys.[4] European Patent Office. Link
-
Kokh, D. B., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[3] Communications Chemistry, 6, 45. Link
-
Norkus, E., et al. (2003). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Heteroatom Chemistry. Link
Sources
Safety Operating Guide
Comprehensive Disposal Guide: 4-Hydroxypyridine-2,5-dicarboxylic acid
This guide outlines the scientifically validated disposal procedures for 4-Hydroxypyridine-2,5-dicarboxylic acid . It is designed for researchers and laboratory safety officers, prioritizing chemical stability, regulatory compliance, and environmental safety.
Executive Summary & Immediate Directives
4-Hydroxypyridine-2,5-dicarboxylic acid is a heterocyclic organic acid. Proper disposal requires strict segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions or the release of nitrogen oxides (NOx).
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture NOx).
-
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Immediate Action: Segregate from general trash and drain systems. Label clearly as "Hazardous Waste - Organic Acid."
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream.
| Property | Description | Implications for Disposal |
| Chemical Class | Pyridine Derivative / Organic Acid | Must be treated as a combustible organic solid containing nitrogen. |
| Acidity | Dicarboxylic acid (Acidic) | Incompatible with strong bases (e.g., NaOH, KOH) and cyanides (risk of HCN gas). |
| Solubility | Water Soluble (Moderate to High) | Do not pour down the drain. High mobility in water systems requires containment. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Requires full PPE (nitrile gloves, goggles, N95/P100 mask) during handling. |
| Reactivity | Stable, but reactive with Oxidizers | Segregate from oxidizers (e.g., Peroxides, Nitric Acid) to prevent fire/explosion. |
Scientific Insight: The pyridine ring contains a nitrogen atom. Upon combustion without proper scrubbing, this releases Nitrogen Oxides (NOx), a regulated air pollutant. Therefore, simple open burning is prohibited; it must be sent to a facility equipped with rotary kiln incineration and secondary combustion chambers.
Pre-Disposal Segregation & Storage
Improper segregation is the leading cause of laboratory waste accidents. Follow this decision logic to store waste prior to pickup.
Storage Protocols
-
Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Avoid metal containers as the carboxylic acid groups may corrode them over time.
-
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[2]
-
Required Fields: Full Chemical Name (No abbreviations), Hazard Class (Irritant/Corrosive), Start Date.
-
-
Environment: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.
Segregation Logic (Visualized)
The following diagram illustrates the critical decision-making process for segregating this chemical from incompatible waste streams.
Caption: Decision tree for segregating 4-Hydroxypyridine-2,5-dicarboxylic acid waste streams.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired chemicals, surplus powder, or spill cleanup residues.
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a fume hood or wear a particulate respirator (N95).
-
Containment: Transfer the solid material into a wide-mouth HDPE jar or a heavy-duty clear plastic bag (double-bagged).
-
Decontamination: Wipe the exterior of the container with a damp paper towel to remove potential dust. Dispose of the towel in the same container.
-
Labeling: Affix a "Hazardous Waste" label.
-
Hand-off: Request pickup from your institution’s EHS (Environmental Health & Safety) department.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures or stock solutions.
-
Identify Solvent: Determine if the solvent is aqueous or organic.
-
Aqueous Solutions:
-
Organic Solutions:
-
Pour into the "Organic Solvent Waste" carboy.
-
Segregate into "Halogenated" or "Non-Halogenated" depending on the co-solvents used (the pyridine derivative itself is non-halogenated, but the solvent dictates the stream).
-
Emergency Spill Response
In the event of a spill, rapid containment prevents laboratory contamination.
Caption: Operational workflow for managing a laboratory spill of 4-Hydroxypyridine-2,5-dicarboxylic acid.
Spill Cleanup Steps:
-
Alert: Notify nearby personnel.
-
Isolate: If the spill is a dry powder, do not dry sweep . This generates airborne dust.
-
Wet Method: Cover the spill with paper towels dampened with water. This prevents dust dispersion.[4][6][7][8][9]
-
Collect: Scoop the wet material and towels into a hazardous waste bag.
Regulatory Compliance & Documentation
-
US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it falls under the "Characteristic of Ignitability" (if in flammable solvent) or general "Toxic/Irritant" guidelines. It must be treated as hazardous waste.
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).
Documentation Checklist
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735149, 4-Hydroxy-2-pyridinecarboxylic acid. Retrieved from [Link]
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Organic Acids. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-Hydroxypyridine-2,5-dicarboxylic acid
Executive Summary & Chemical Context
4-Hydroxypyridine-2,5-dicarboxylic acid is a critical heterocyclic building block, often utilized as a ligand in Metal-Organic Frameworks (MOFs) or as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1]
While often overshadowed by its isomer (chelidamic acid), the 2,5-isomer presents specific handling challenges due to its zwitterionic character and low solubility in neutral media.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for safe handling, focusing on dust control and mucous membrane protection .
Critical Safety Axiom: Treat this compound as a Category 1 Eye Irritant and a Respiratory Irritant until specific lot analysis proves otherwise.[1] The pyridine ring nitrogen and carboxylic acid moieties create a pH-dependent hazard profile.[1]
Risk Assessment & Hazard Matrix
Based on Structure-Activity Relationship (SAR) with 4-hydroxypyridine and pyridine-dicarboxylic acid analogs.[1]
| Hazard Class | GHS Code | Signal | Operational Implication |
| Eye Damage/Irritation | H318 / H319 | DANGER | High Risk. Pyridine derivatives can cause irreversible corneal opacity if not rinsed immediately.[1] Dust settles on moist eyes.[1] |
| Skin Irritation | H315 | Warning | Acidic nature causes contact dermatitis. Sweat exacerbates irritation.[1] |
| STOT-SE (Resp) | H335 | Warning | Fine powder easily aerosolizes.[1] Inhalation causes coughing/burning of the upper respiratory tract. |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1][2][3][4][5] Wash hands before leaving the zone.[4][5][6][7] |
Personal Protective Equipment (PPE) Matrix
Rationale: The primary route of exposure is inhalation of dust and ocular contact with the solid.[1]
A. Respiratory Protection (The Primary Barrier)[1]
-
Engineering Control (Mandatory): All weighing and open-vessel transfers must occur inside a certified Chemical Fume Hood .[1]
-
PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a P100/N95 Particulate Respirator .
-
Scientist's Note: Surgical masks provide zero protection against chemical dusts.
-
B. Ocular Protection (The Critical Barrier)[1]
-
Standard: Chemical Splash Goggles (indirect venting).[1]
-
Why? Standard safety glasses allow airborne dust to bypass the lens and dissolve in the tear film, creating a concentrated acidic solution directly on the cornea.
-
-
Prohibited: Contact lenses should not be worn when handling the dry powder.[1]
C. Dermal Protection[1]
-
Gloves: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Breakthrough Time: >480 minutes for solid handling.
-
Technique: "Double-gloving" is recommended during the weighing of quantities >10g to prevent cross-contamination when doffing.[1]
-
-
Body: Standard cotton/poly lab coat. Ensure cuffs are tucked under glove gauntlets.[1]
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
The most hazardous phase due to static-induced dust generation.[1]
-
Static Neutralization: This compound is often a "fluffy" solid prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance enclosure if available.
-
Draft Control: Minimize fume hood sash height to the lowest working position to prevent turbulence from blowing the powder.
-
Transfer: Use a long-necked weighing funnel or weighing paper.[1] Avoid spatulas that require deep reaching into the source container.
Phase 2: Solubilization & Reaction[1]
-
Solvent Choice: The compound has poor solubility in water and alcohols.[1] It typically requires basic media (NaOH, KOH) or polar aprotic solvents (DMSO, DMF) for dissolution.
-
Exotherm Alert: When dissolving in base, a mild neutralization exotherm will occur. Add the solid to the solvent slowly to control heat generation.
-
Labeling: Clearly label all reaction flasks as "Irritant/Acidic."
Phase 3: Decontamination[1]
-
Dry Decon: If powder spills, do not wet it immediately (this creates a corrosive sludge).[1] Sweep gently with a brush into a dust pan or use a HEPA vacuum.[1]
-
Wet Decon: Wipe surfaces with a 5% Sodium Bicarbonate solution to neutralize residues, followed by water.
Disposal & Waste Management
Compliance: Follow all local, state, and federal regulations (e.g., EPA, RCRA).[1]
-
Solid Waste: Dispose of contaminated paper/gloves in "Hazardous Solid Waste" (usually yellow bags/bins).[1]
-
Liquid Waste:
-
Container: Triple rinse the empty reagent bottle with water (collect rinsate) before defacing the label and recycling.
Visual Workflow: The Safe Handling Loop
Figure 1: Operational workflow for handling 4-Hydroxypyridine-2,5-dicarboxylic acid, emphasizing the critical dust-control phase during weighing.
References
-
PubChem. (n.d.).[1] Compound Summary: 4-Hydroxypyridine-2,6-dicarboxylic acid (Isomer Analog for Hazard Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Pyridine-2,6-dicarboxylic acid. Retrieved from [Link][1]
-
OSHA. (n.d.).[1] Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
